GSK256066
Description
This compound has been used in trials studying the treatment and diagnostic of SAR, Asthma, Mild Asthma, Allergic Rhinitis, and Seasonal Allergic Rhinitis, among others.
GSK-256066 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHROPTYMMSOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230090 | |
| Record name | GSK-256066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13122-87-7, 801312-28-7 | |
| Record name | GSK 256066 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-256066 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801312287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-256066 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-256066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-256066 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6GK059SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK256066: A Deep Dive into its Mechanism of Action in Respiratory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4) that was developed for inhaled delivery to treat inflammatory respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] By targeting the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates the activity of various inflammatory and structural cells in the airways, offering a non-steroidal anti-inflammatory therapeutic approach.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways.
Core Mechanism of Action: PDE4 Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of the phosphodiesterase 4 (PDE4) enzyme.[2] PDE4 is a key enzyme in the inflammatory cascade, responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) into its inactive form, 5'-adenosine monophosphate (5'-AMP).[4][5] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in various cells implicated in the pathophysiology of respiratory diseases.[4]
Elevated cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates multiple substrates. This cascade of events ultimately results in a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory mediator release from immune cells and the relaxation of airway smooth muscle.[4][6] this compound is a slow and tight binding inhibitor of PDE4B and has shown high selectivity for PDE4 over other PDE families.[2][7]
Quantitative Efficacy Data
This compound has demonstrated exceptional potency in both in vitro and in vivo studies. The following tables summarize key quantitative data from preclinical and clinical investigations.
Table 1: In Vitro Potency of this compound and Comparators
| Compound | Apparent IC50 (PDE4B) | TNF-α Inhibition (Human PBMC) IC50 |
| This compound | 3.2 pM [2] | 0.01 nM [2] |
| Roflumilast | 390 pM[2][7] | 5 nM[2] |
| Tofimilast | 1.6 nM[2][7] | 22 nM[2] |
| Cilomilast | 74 nM[2][7] | 389 nM[2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Endpoint | ED50 |
| LPS-induced Pulmonary Neutrophilia | Rat | Neutrophil Inhibition | 1.1 µg/kg (aqueous suspension)[2][7] |
| 2.9 µg/kg (dry powder)[2][7] | |||
| Ovalbumin (OVA)-induced Pulmonary Eosinophilia | Rat | Eosinophil Inhibition | 0.4 µg/kg[1] |
| LPS-induced Pulmonary Neutrophilia | Ferret | Neutrophil Inhibition | 18 µg/kg[1] |
| LPS-induced Exhaled Nitric Oxide | Rat | eNO Inhibition | 35 µg/kg[1] |
Table 3: Clinical Efficacy of this compound in Mild Asthmatics (Allergen Challenge Study)
| Response Phase | Endpoint | Inhibition vs. Placebo | p-value |
| Late Asthmatic Response (LAR) | Minimum FEV1 | 26.2%[8] | 0.007[8] |
| Weighted Mean FEV1 | 34.3%[8] | 0.005[8] | |
| Early Asthmatic Response (EAR) | Minimum FEV1 | 40.9%[8] | 0.014[8] |
| Weighted Mean FEV1 | 57.2%[8] | 0.014[8] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for key experiments cited in the development of this compound.
In Vitro PDE4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4 enzyme.
Methodology:
-
Enzyme Source: Recombinant human PDE4B is used.
-
Substrate: The assay utilizes [3H]cAMP as the substrate.
-
Procedure:
-
This compound is serially diluted to various concentrations.
-
The compound is incubated with the PDE4B enzyme in the presence of [3H]cAMP in a suitable buffer system.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the product, [3H]5'-AMP, is separated from the unreacted [3H]cAMP using anion-exchange chromatography.
-
The amount of [3H]5'-AMP produced is quantified by scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Models of Pulmonary Inflammation
Objective: To evaluate the anti-inflammatory efficacy of this compound in a model of acute, neutrophil-driven airway inflammation.[1]
Methodology:
-
Animals: Male Wistar rats are used.
-
Induction of Inflammation: Animals are challenged with an intratracheal instillation or aerosolized administration of lipopolysaccharide (LPS) from E. coli.
-
Drug Administration: this compound (as an aqueous suspension or dry powder) or vehicle is administered intratracheally at various doses prior to or after the LPS challenge.[2][7]
-
Endpoint Measurement: At a specified time point post-LPS challenge (e.g., 4-6 hours), animals are euthanized, and a bronchoalveolar lavage (BAL) is performed.
-
Analysis: The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid are determined. The percentage of inhibition of neutrophil influx by this compound is calculated compared to the vehicle-treated group.
Objective: To assess the efficacy of this compound in a model of allergic, eosinophil-dominant airway inflammation.[1]
Methodology:
-
Sensitization: Rats are sensitized with an intraperitoneal injection of ovalbumin (OVA) adsorbed to alum adjuvant.
-
Challenge: Sensitized animals are subsequently challenged with an aerosolized solution of OVA to induce an allergic airway response.
-
Drug Administration: this compound or vehicle is administered intratracheally prior to the OVA challenge.
-
Endpoint Measurement: 24-48 hours post-challenge, a bronchoalveolar lavage (BAL) is performed.
-
Analysis: The total and differential cell counts, with a focus on eosinophils, in the BAL fluid are quantified. The inhibitory effect of this compound on eosinophil recruitment is determined.
Clinical Trial in Mild Asthmatics (Allergen Challenge)
Objective: To evaluate the protective effect of inhaled this compound on early and late asthmatic responses to an inhaled allergen in patients with mild asthma.[8]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Steroid-naïve atopic asthmatics with a documented early (EAR) and late (LAR) asthmatic response to a specific inhaled allergen.
-
Treatment: Patients receive inhaled this compound (e.g., 87.5 mcg once daily) and a matching placebo for a defined period (e.g., 7 days) in a crossover fashion, with a washout period in between.
-
Allergen Challenge: Following each treatment period, patients undergo an inhaled allergen challenge.
-
Primary Endpoint: The effect of this compound on the late asthmatic response (LAR), measured as the maximum fall in Forced Expiratory Volume in 1 second (FEV1) between 3 and 7 hours post-challenge.[8]
-
Secondary Endpoints: The effect on the early asthmatic response (EAR), measured as the maximum fall in FEV1 within the first 2 hours post-challenge, and changes in markers of airway inflammation.[8]
Clinical Development and Outcomes
Clinical trials demonstrated that inhaled this compound was well-tolerated and showed a protective effect on both the early and late asthmatic responses in mild asthmatics.[8] However, in a study with mild COPD patients, this compound did not produce statistically significant changes in inflammatory markers.[5][9] The development of this compound was discontinued, with hypotheses for the lack of efficacy in COPD including low free compound concentration in the lung due to its physicochemical properties and a low therapeutic index observed in preclinical toxicology studies.[5] Despite its discontinuation, the study of this compound has provided valuable insights into the therapeutic potential and challenges of developing inhaled PDE4 inhibitors for respiratory diseases.
References
- 1. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to GSK256066: A High-Potency, Selective Phosphodiesterase 4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of GSK256066, a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled administration. It consolidates key preclinical and clinical data, details common experimental methodologies used in its evaluation, and visualizes its core mechanism of action.
Introduction
This compound, chemically known as 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide, is an investigational drug developed for the treatment of inflammatory respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Oral PDE4 inhibitors have established clinical efficacy, but their use is often limited by systemic side effects like nausea and emesis.[1] this compound was designed as an inhaled therapeutic to maximize local anti-inflammatory effects in the lungs while minimizing systemic exposure, thereby potentially improving the therapeutic index.[1][3]
Mechanism of Action
Phosphodiesterase 4 (PDE4) is the predominant phosphodiesterase enzyme expressed in inflammatory cells, including neutrophils, eosinophils, T-cells, and monocytes.[4][5] Its primary function is to hydrolyze and inactivate the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[5][6]
By inhibiting PDE4, this compound prevents the degradation of cAMP.[6] The resulting increase in intracellular cAMP levels activates downstream signaling pathways, primarily through Protein Kinase A (PKA). This cascade ultimately leads to the suppression of inflammatory responses, including the reduced production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the inhibition of inflammatory cell activity.[7][8][9]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Quantitative Data
This compound is characterized by its exceptional potency and high selectivity for the PDE4 enzyme.
In Vitro Potency & Selectivity
The inhibitory activity of this compound has been quantified against various PDE isoforms and in cellular assays measuring inflammatory responses. It demonstrates picomolar affinity for PDE4 and is significantly more potent than other well-known PDE4 inhibitors.[1][10]
| Target / Assay | IC50 Value | Comparison Compounds (IC50) | Reference(s) |
| PDE4B Enzyme | 3.2 pM (apparent) | Roflumilast: 390 pM | [1][11] |
| <0.5 pM (steady-state) | Tofimilast: 1.6 nM | [10] | |
| Cilomilast: 74 nM | [1] | ||
| TNF-α Inhibition (LPS-stimulated PBMC) | 0.01 nM (10 pM) | Roflumilast: 5 nM | [1][11] |
| Tofimilast: 22 nM | [1] | ||
| Cilomilast: 389 nM | [1] | ||
| TNF-α Inhibition (LPS-stimulated Whole Blood) | 126 pM | - | [1][10] |
| IFN-γ Inhibition (CD8+ T-cells) | 3 pM | CHF6001: 62 pM | [12] |
| Roflumilast: 0.42 nM | [12] | ||
| Selectivity vs. Other PDEs | >380,000-fold vs. PDE1, 2, 3, 5, 6 | - | [1][11] |
| >2,500-fold vs. PDE7 | - | [1][11] |
PBMC: Peripheral Blood Mononuclear Cells
In Vivo Efficacy
Preclinical studies in animal models of pulmonary inflammation confirm the potent anti-inflammatory effects of this compound when delivered directly to the lungs.
| Model | Endpoint | ED50 Value | Comparison Compound (ED50) | Reference(s) |
| Rat LPS-Induced Pulmonary Neutrophilia | Inhibition of Neutrophils in BALF | 1.1 µg/kg (aqueous suspension, i.t.) | Fluticasone Propionate: 9.3 µg/kg | [1][10] |
| 2.9 µg/kg (dry powder, i.t.) | [1][10] | |||
| Rat Ovalbumin (OVA)-Induced Eosinophilia | Inhibition of Eosinophils in BALF | 0.4 µg/kg (i.t.) | - | [2] |
| Rat LPS-Induced Exhaled Nitric Oxide | Inhibition of eNO increase | 35 µg/kg (i.t.) | Fluticasone Propionate: 92 µg/kg | [2] |
| Ferret LPS-Induced Pulmonary Neutrophilia | Inhibition of Neutrophils in BALF | 18 µg/kg (inhaled) | - | [2] |
BALF: Bronchoalveolar Lavage Fluid; i.t.: intratracheal administration
Experimental Protocols
The evaluation of this compound relies on established in vitro and in vivo models of inflammation. The following sections describe the general methodologies for key experiments.
In Vitro: TNF-α Release from Human Monocytes
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from primary human immune cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood from healthy human donors using Ficoll-Paque density gradient centrifugation. Monocytes can be further purified from the PBMC population.
-
Cell Culture: Cells are seeded in 96-well culture plates at a density of approximately 5x10⁵ cells/mL.[9]
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for a defined period (e.g., 15-30 minutes) at 37°C.[4][9]
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, a component of gram-negative bacteria) to the wells at a final concentration of approximately 1 µg/mL.[4][9]
-
Incubation: The plates are incubated for 4 to 24 hours at 37°C in a humidified CO₂ incubator to allow for cytokine production.[1][9]
-
Analysis: After incubation, the plates are centrifuged, and the supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13][14]
-
Data Interpretation: The results are used to generate a dose-response curve and calculate the IC50 value, representing the concentration of this compound required to inhibit TNF-α production by 50%.
In Vivo: Rat LPS-Induced Pulmonary Neutrophilia
This model assesses the anti-inflammatory efficacy of a test compound in a live animal model of acute lung inflammation.
-
Animals: Male Sprague-Dawley rats (200-240g) are typically used.[1]
-
Compound Administration: Animals are treated with this compound (e.g., as an aqueous suspension or dry powder) or a vehicle control via intratracheal (i.t.) or oropharyngeal administration.[1][6]
-
LPS Challenge: After a set pre-treatment time (e.g., 2 hours), animals are challenged intratracheally with LPS from E. coli (approx. 50 µg/kg) to induce inflammation.[1]
-
Inflammation Period: The animals are monitored for a period, typically 4 to 24 hours, during which neutrophils infiltrate the lungs.[6][15]
-
Bronchoalveolar Lavage (BAL): At the end of the period, rats are anesthetized, and their lungs are lavaged with a sterile phosphate-buffered saline (PBS) solution via a tracheal cannula to collect the BAL fluid (BALF).[1]
-
Cell Analysis: The collected BALF is centrifuged to pellet the cells. Total cell numbers are counted, and differential cell counts (to determine the percentage of neutrophils) are performed on stained cytospin preparations.
-
Data Interpretation: The number of neutrophils in the BALF of this compound-treated animals is compared to the vehicle-treated control group to determine the percent inhibition. An ED50 value is calculated from the dose-response data.
Clinical Studies & Development Status
This compound has been evaluated in Phase I and Phase IIa clinical trials.
-
Asthma: In a randomized, double-blind, crossover study in mild asthmatics, inhaled this compound (87.5 mcg once daily for 7 days) significantly reduced both the early and late asthmatic responses following an allergen challenge.[3][16] The treatment was well-tolerated with very low systemic exposure; plasma levels were below the limit of quantification in most subjects after 4 hours.[3]
-
COPD: A four-week, randomized, placebo-controlled Phase IIa study in patients with moderate COPD assessed the safety and tolerability of two doses (25 µg and 87.5 µg).[14] The study found that inhaled this compound was well-tolerated, with a low incidence of gastrointestinal side effects comparable to placebo.[14][17][18] While there were no statistically significant changes in inflammatory markers in sputum or blood, there was a trend towards an increase in post-bronchodilator FEV1.[14]
Despite these early promising results, the clinical development of this compound was discontinued. Reports suggest this may have been due to a low therapeutic index observed in a 14-day inhalation toxicology study in rats.[4][19]
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. A Method for Generating Pulmonary Neutrophilia Using Aerosolized Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rat model presenting eosinophilia in the airways, lung eosinophil activation, and pulmonary hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Write the Methods Section of a Research Manuscript - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. library.uniq.edu.iq [library.uniq.edu.iq]
- 13. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 15. The role of neutrophils in LPS-induced changes in pulmonary function in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of GSK256066: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2][3] Its high affinity and selectivity make it a significant compound of interest for therapeutic applications, particularly in inflammatory diseases. This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its binding affinity, selectivity, and functional effects on inflammatory responses. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to understand and potentially replicate key in vitro studies of this compound.
Core Data Summary
The following tables summarize the key quantitative data regarding the in vitro characterization of this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Reference |
| PDE4B Apparent IC50 | 3.2 pM | [1] |
| PDE4B Steady-State IC50 | <0.5 pM | [1] |
| TNF-α Inhibition (LPS-stimulated human peripheral blood monocytes) IC50 | 0.01 nM | [1] |
| TNF-α Inhibition (LPS-stimulated whole blood) IC50 | 126 pM | [1] |
Table 2: Selectivity Profile of this compound
| PDE Isoform | Selectivity Fold vs. PDE4 | Reference |
| PDE1, PDE2, PDE3, PDE5, PDE6 | >380,000 | [1][2] |
| PDE7 | >2,500 | [1][2] |
Table 3: Inhibition of PDE4 Isoforms by this compound
| PDE4 Isoform | pIC50 | Reference |
| PDE4A | ≥11.31 | [2] |
| PDE4B | ≥11.5 | [2] |
| PDE4C | ≥11.42 | [2] |
| PDE4D | ≥11.94 | [2] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can modulate the transcription of various genes, ultimately leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Key Experimental Protocols
PDE4 Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
[3H]cAMP
-
Snake venom nucleotidase
-
Anion exchange resin
-
Scintillation fluid
-
Test compound (this compound) and vehicle control (DMSO)
Protocol:
-
Prepare a reaction mixture containing the PDE4 enzyme in an appropriate buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding [3H]cAMP.
-
Incubate the mixture at 30°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by boiling.
-
Cool the samples and treat with snake venom nucleotidase to convert the unhydrolyzed [3H]cAMP to [3H]adenosine.
-
Separate the charged [3H]AMP from the uncharged [3H]adenosine by passing the mixture through an anion exchange resin column.
-
Elute the [3H]AMP and quantify the radioactivity using liquid scintillation counting.
-
Calculate the percentage of PDE4 inhibition for each concentration of this compound and determine the IC50 value.
TNF-α Release Assay in Human Peripheral Blood Monocytes (PBMCs)
This assay measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS)
-
Test compound (this compound) and vehicle control (DMSO)
-
Human TNF-α ELISA kit
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI 1640 medium with 10% FBS.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plates to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound and determine the IC50 value.
Leukocyte-Endothelial Cell Adhesion Assay
This assay evaluates the ability of this compound to inhibit the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Human neutrophils or other leukocytes
-
Endothelial cell growth medium
-
Fluorescent dye (e.g., Calcein-AM)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Test compound (this compound) and vehicle control (DMSO)
-
Flow chamber apparatus
-
Fluorescence microscope
Protocol:
-
Culture HUVECs to confluence on a suitable substrate (e.g., glass slides) compatible with the flow chamber.
-
Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to upregulate adhesion molecule expression.
-
Label the leukocytes with a fluorescent dye such as Calcein-AM.
-
Pre-incubate the fluorescently labeled leukocytes with various concentrations of this compound or vehicle for 30 minutes.
-
Assemble the flow chamber with the activated HUVEC monolayer.
-
Perfuse the this compound-treated leukocytes over the HUVEC monolayer at a defined physiological shear stress.
-
After a set period of perfusion, wash the monolayer to remove non-adherent cells.
-
Visualize and quantify the number of adherent fluorescent leukocytes using a fluorescence microscope and image analysis software.
-
Calculate the percentage of inhibition of leukocyte adhesion for each concentration of this compound.
Conclusion
The in vitro characterization of this compound demonstrates its exceptional potency and selectivity as a PDE4 inhibitor. Its ability to effectively suppress the production of pro-inflammatory cytokines and inhibit leukocyte-endothelial cell adhesion at picomolar to nanomolar concentrations highlights its significant potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this promising compound.
References
GSK256066: A Technical Guide on its Role in Asthma Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4) that was developed for the treatment of inflammatory respiratory diseases, including asthma.[1][2] Administered via inhalation, it was designed to maximize therapeutic effects within the lungs while minimizing systemic side effects often associated with oral PDE4 inhibitors.[3] By targeting PDE4, this compound aimed to modulate the underlying inflammatory processes in asthma. This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, and its role in the context of asthma therapy.
Mechanism of Action: The PDE4 Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cells, including immune and airway smooth muscle cells.[3] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to a cascade of anti-inflammatory effects. These include the suppression of pro-inflammatory cytokine release (e.g., TNF-α) and the relaxation of airway smooth muscle.[3]
Quantitative Data from Clinical Trials
A key clinical trial (NCT00380354) investigated the efficacy and safety of inhaled this compound in mild asthmatics. The study was a randomized, double-blind, placebo-controlled, cross-over trial.[4]
| Parameter | This compound (87.5 mcg once daily) | Placebo | p-value | Reference |
| Early Asthmatic Response (EAR) | ||||
| Attenuation of minimum FEV1 fall | 40.9% | - | 0.014 | [4] |
| Attenuation of weighted mean FEV1 fall | 57.2% | - | 0.014 | [4] |
| Late Asthmatic Response (LAR) | ||||
| Attenuation of minimum FEV1 fall | 26.2% | - | 0.007 | [4] |
| Attenuation of weighted mean FEV1 fall | 34.3% | - | 0.005 | [4] |
| Parameter | Value | Reference |
| In Vitro Potency (IC50) | 0.003 nM | [2] |
| Preclinical Efficacy (in vivo) | ||
| Inhibition of LPS-induced pulmonary neutrophilia in rats (ED50) | 1.1 µg/kg (aqueous suspension), 2.9 µg/kg (dry powder) | [5] |
| Inhibition of OVA-induced pulmonary eosinophilia in rats (ED50) | 0.4 µg/kg | [1] |
Experimental Protocols
Allergen Challenge Study in Mild Asthmatics (NCT00380354)
A detailed methodology for the allergen challenge study is outlined below:[3][4]
-
Patient Population: Steroid-naive atopic asthmatics with a documented early and late asthmatic response to a relevant inhaled allergen.
-
Study Design: A randomized, double-blind, placebo-controlled, cross-over study.
-
Treatment Regimen: Inhaled this compound (87.5 mcg) or placebo administered once daily for 7 days.
-
Allergen Challenge: Performed on day 7 of each treatment period.
-
Efficacy Endpoints:
-
Primary: Effect on the late asthmatic response (LAR), measured as the fall in Forced Expiratory Volume in 1 second (FEV1).
-
Secondary: Effect on the early asthmatic response (EAR), also measured by the fall in FEV1.
-
-
Safety and Tolerability: Monitored throughout the study.
Safety and Tolerability
In the study with mild asthmatics, this compound was well tolerated with low systemic exposure; plasma levels were not measurable after 4 hours in the majority of subjects.[6] A separate study in patients with moderate COPD also demonstrated that inhaled this compound was well-tolerated. The most frequent adverse event was nasopharyngitis, and the incidence of gastrointestinal side effects was low in all treatment groups.[7]
Discontinuation of Clinical Development
Despite the promising initial results in asthma, the clinical development of this compound was discontinued.[8] This was likely due to a dose-limiting safety profile that hampered further development.[8]
Conclusion
This compound demonstrated significant potential as an inhaled anti-inflammatory treatment for asthma by effectively attenuating both early and late asthmatic responses to allergen challenge.[4] Its high potency and selectivity for PDE4 underscored the therapeutic promise of this drug class. However, the development of this compound was ultimately halted, reportedly due to safety concerns at higher doses.[8] The story of this compound provides valuable insights for the development of future inhaled therapies for asthma, highlighting the critical balance between efficacy and safety.
References
- 1. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease [frontiersin.org]
The Inhaled Phosphodiesterase 4 Inhibitor GSK256066: A Preclinical Profile of its Anti-Inflammatory Effects in Pulmonary Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data on GSK256066, a potent and selective phosphodiesterase 4 (PDE4) inhibitor developed for inhaled delivery. The focus is on its efficacy in animal models of pulmonary inflammation, a key pathological feature of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Introduction: Targeting Pulmonary Inflammation with Inhaled PDE4 Inhibition
Chronic inflammatory respiratory diseases are characterized by the persistent infiltration and activation of inflammatory cells in the airways.[1][2] Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, highly expressed in cells like neutrophils, eosinophils, macrophages, and lymphocytes.[3][4] By degrading cyclic adenosine monophosphate (cAMP), PDE4 promotes pro-inflammatory responses.[1][4] Inhibition of PDE4 elevates intracellular cAMP levels, leading to the suppression of inflammatory cell activity and smooth muscle relaxation.[1][4]
This compound (6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-methyloxy)phenyl]amino}-3-quinolinecarboxamide) is a high-affinity, selective, and slow-binding PDE4 inhibitor designed for direct delivery to the lungs via inhalation.[3][5] This approach aims to maximize therapeutic effects within the target organ while minimizing the systemic side effects, such as emesis, that have limited the clinical use of oral PDE4 inhibitors.[3][5] Preclinical studies in various animal models have demonstrated the potent and long-lasting anti-inflammatory properties of this compound.[1][5]
Mechanism of Action: The PDE4 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, which is responsible for the hydrolysis of cAMP to 5'-adenosine monophosphate (5'-AMP).[4][6] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-responsive element-binding protein (CREB).[1] Activated CREB modulates gene transcription, leading to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.[1]
Efficacy in Animal Models of Pulmonary Inflammation
This compound has demonstrated significant anti-inflammatory effects in several well-established animal models of pulmonary inflammation. These models mimic key aspects of human respiratory diseases, including asthma and COPD.
Lipopolysaccharide (LPS)-Induced Neutrophilia
Inhalation of LPS, a component of Gram-negative bacteria, induces a robust neutrophilic inflammatory response in the lungs.
-
Rat Model: Intratracheal administration of this compound in rats significantly inhibited LPS-induced pulmonary neutrophilia.[5] The duration of action at a dose of 10 µg/kg (10 times the ED₅₀) was found to be 12 hours.[5] this compound also inhibited the LPS-induced increase in exhaled nitric oxide.[5]
-
Ferret Model: In ferrets, a model sensitive to the emetic effects of PDE4 inhibitors, inhaled this compound effectively inhibited LPS-induced pulmonary neutrophilia without inducing emesis, suggesting an improved therapeutic index compared to oral PDE4 inhibitors.[5]
Ovalbumin (OVA)-Induced Eosinophilia
The OVA-induced model of allergic inflammation is characterized by a predominantly eosinophilic influx into the airways, mimicking aspects of allergic asthma.
-
Rat Model: this compound demonstrated potent inhibition of pulmonary eosinophilia in rats exposed to ovalbumin.[1][5]
Cigarette Smoke (CS)-Induced Inflammation
Chronic exposure to cigarette smoke is a primary driver of COPD and is modeled in animals to study the associated inflammatory processes.
-
Murine Model: The efficacy of inhaled this compound has been evaluated in a 4-day acute cigarette smoke-induced pulmonary inflammation model in mice, demonstrating its potential to mitigate the inflammatory response induced by this key COPD risk factor.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models.
Table 1: Efficacy of this compound in Rat Models of Pulmonary Inflammation
| Model | Inflammatory Cell Type | Endpoint | Route of Administration | ED₅₀ (µg/kg) | Comparator (FP) ED₅₀ (µg/kg) | Reference |
| LPS-Induced | Neutrophils | Inhibition of Pulmonary Neutrophilia | Intratracheal | Not explicitly stated, but 10 µg/kg was 10x ED₅₀ | Significant inhibition | [5] |
| LPS-Induced | - | Inhibition of Exhaled Nitric Oxide | Intratracheal | 35 | 92 | [5] |
| OVA-Induced | Eosinophils | Inhibition of Pulmonary Eosinophilia | Intratracheal | 0.4 | Not specified | [5] |
FP: Fluticasone Propionate
Table 2: Efficacy of this compound in a Ferret Model of Pulmonary Inflammation
| Model | Inflammatory Cell Type | Endpoint | Route of Administration | ED₅₀ (µg/kg) | Emetic Episodes | Reference |
| LPS-Induced | Neutrophils | Inhibition of Pulmonary Neutrophilia | Inhaled | 18 | None observed | [5] |
Table 3: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC₅₀ | 0.003 nM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following are generalized protocols based on the cited literature for key animal model experiments.
LPS-Induced Pulmonary Neutrophilia in Rats
-
Animal Model: Male Sprague-Dawley or Brown Norway rats are used.[5]
-
Acclimatization: Animals are acclimatized for a minimum of 7 days before the experiment.
-
Drug Administration: this compound or vehicle is administered intratracheally as a single dose at a specified time before the LPS challenge.
-
Inflammatory Challenge: Animals are challenged with an intratracheal instillation of a predetermined dose of lipopolysaccharide (LPS from E. coli).
-
Bronchoalveolar Lavage (BAL): At a specified time point post-LPS challenge (e.g., 6-24 hours), animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a fixed volume of saline into the lungs.
-
Cell Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are determined, and differential cell counts (neutrophils, macrophages, etc.) are performed on cytospin preparations stained with a suitable histological stain.
-
Data Analysis: The number of neutrophils in the BAL fluid is calculated and compared between treatment groups and the vehicle control group to determine the percentage of inhibition.
Cigarette Smoke-Induced Pulmonary Inflammation in Mice
-
Animal Model: Male C57BL/6 mice are commonly used.[9]
-
Exposure System: Mice are exposed nose-only to mainstream cigarette smoke from reference cigarettes for a specified duration and frequency (e.g., twice daily for 4 consecutive days).[8][10] A control group is exposed to filtered air.
-
Drug Administration: this compound is administered via inhalation (e.g., using a dry powder delivery system) at a set time before each smoke exposure session.[7][8]
-
Endpoint Collection: 24 hours after the final smoke exposure, mice are euthanized.
-
BAL and Lung Tissue Processing: A bronchoalveolar lavage is performed to assess inflammatory cell influx. Lung tissue may also be collected for histopathological analysis or measurement of inflammatory mediators.
-
Analysis: BAL fluid cell differentials are determined. Lung tissue can be analyzed for inflammatory cytokine levels (e.g., via ELISA or qPCR) and histological changes.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating an anti-inflammatory compound in an animal model of pulmonary inflammation.
Conclusion
The preclinical data robustly support the potent anti-inflammatory efficacy of the inhaled PDE4 inhibitor, this compound. In various animal models that recapitulate key features of asthma and COPD, this compound has demonstrated significant inhibition of both neutrophilic and eosinophilic pulmonary inflammation.[1][5] Notably, its efficacy in ferret models without inducing emesis points to a favorable therapeutic index, a critical advancement over systemically administered PDE4 inhibitors.[5] These findings underscore the potential of this compound as a targeted, inhaled therapeutic for managing chronic inflammatory respiratory diseases.
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treating Neutrophilic Inflammation in Airways Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. insights.inotiv.com [insights.inotiv.com]
- 8. labcorp.com [labcorp.com]
- 9. Impacts of anti‐inflammatory phosphodiesterase inhibitors on a murine model of chronic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
GSK256066: A Technical Overview of an Inhaled Phosphodiesterase 4 Inhibitor for Asthma and COPD
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
GSK256066 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor developed for inhaled delivery to treat inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By selectively targeting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a broad range of anti-inflammatory effects. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Mechanism of Action: The PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, predominantly expressed in inflammatory cells such as eosinophils, neutrophils, and T-lymphocytes. PDE4 hydrolyzes cAMP, a critical second messenger that suppresses inflammatory cell activity. Inhibition of PDE4 by this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates downstream targets, ultimately resulting in the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle.
Caption: this compound inhibits PDE4, increasing cAMP and activating PKA to suppress inflammation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo potency and efficacy data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Notes | Reference |
| IC50 (PDE4B) | 3.2 pM | Human | Apparent IC50; slow and tight binding inhibitor. | [1][2] |
| IC50 (PDE4) | 0.003 nM | Not Specified | General PDE4 inhibition. | [3][4] |
| IC50 (TNF-α release) | 0.01 nM | Human | LPS-stimulated peripheral blood monocytes. | [2] |
| IC50 (TNF-α release) | 126 pM | Human | LPS-stimulated whole blood. | [2] |
| Selectivity vs. PDE1,2,3,5,6 | >380,000-fold | Human | Demonstrates high selectivity for PDE4. | [2] |
| Selectivity vs. PDE7 | >2,500-fold | Human | [2] | |
| pIC50 (PDE4A) | ≥11.31 | Not Specified | [5] | |
| pIC50 (PDE4B) | ≥11.5 | Not Specified | [5] | |
| pIC50 (PDE4C) | ≥11.42 | Not Specified | [5] | |
| pIC50 (PDE4D) | ≥11.94 | Not Specified | [5] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | Endpoint | Formulation | ED50 | Reference |
| LPS-induced pulmonary neutrophilia | Rat | Neutrophil inhibition | Aqueous suspension (i.t.) | 1.1 µg/kg | [2][6] |
| LPS-induced pulmonary neutrophilia | Rat | Neutrophil inhibition | Dry powder (i.t.) | 2.9 µg/kg | [2][6] |
| LPS-induced exhaled nitric oxide | Rat | eNO inhibition | Intratracheal | 35 µg/kg | [7] |
| Ovalbumin-induced eosinophilia | Rat | Eosinophil inhibition | Intratracheal | 0.4 µg/kg | [7] |
| LPS-induced pulmonary neutrophilia | Ferret | Neutrophil inhibition | Inhaled | 18 µg/kg | [7] |
Table 3: Clinical Efficacy in Asthma
| Study Population | Endpoint | Dose | Result vs. Placebo | Reference |
| Mild asthmatics | Late Asthmatic Response (LAR) - min FEV1 | 87.5 mcg once daily | 26.2% attenuation of fall in FEV1 (p=0.007) | [8] |
| Mild asthmatics | Late Asthmatic Response (LAR) - weighted mean FEV1 | 87.5 mcg once daily | 34.3% attenuation of fall in FEV1 (p=0.005) | [8] |
| Mild asthmatics | Early Asthmatic Response (EAR) - min FEV1 | 87.5 mcg once daily | 40.9% inhibition of fall in FEV1 (p=0.014) | [8] |
| Mild asthmatics | Early Asthmatic Response (EAR) - weighted mean FEV1 | 87.5 mcg once daily | 57.2% inhibition of fall in FEV1 (p=0.014) | [8] |
Experimental Protocols
Detailed methodologies for key preclinical and clinical experiments are outlined below.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4 isoforms.
Methodology:
-
Recombinant human PDE4 isoforms (A, B, C, D) are used.
-
The assay is performed in a buffer containing Tris-HCl, MgCl2, and a substrate, [3H]cAMP.
-
This compound is serially diluted and incubated with the enzyme and substrate.
-
The reaction is terminated by the addition of a stop solution.
-
The product, [3H]AMP, is separated from the substrate using anion-exchange chromatography.
-
The amount of [3H]AMP is quantified by scintillation counting.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
LPS-Induced Pulmonary Neutrophilia in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of this compound.
Caption: Workflow for the rat LPS-induced pulmonary inflammation model.
Methodology:
-
Male Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
This compound is formulated as an aqueous suspension or dry powder and administered intratracheally at various doses.
-
After a specified pre-treatment time (e.g., 1-2 hours), rats are challenged with an intratracheal instillation of lipopolysaccharide (LPS) from E. coli.
-
Following a 4-6 hour incubation period, the animals are euthanized.
-
Bronchoalveolar lavage (BAL) is performed using phosphate-buffered saline (PBS).
-
The BAL fluid is centrifuged, and the cell pellet is resuspended.
-
Total cell counts are determined using a hemocytometer, and differential cell counts (neutrophils, macrophages, etc.) are performed on stained cytospin preparations.
-
The dose-dependent inhibition of neutrophil influx is used to calculate the ED50 value.
Allergen Challenge Study in Mild Asthmatics
Objective: To evaluate the efficacy of this compound in attenuating the early and late asthmatic responses to an inhaled allergen.
Methodology:
-
A randomized, double-blind, placebo-controlled, crossover study design is employed.
-
Participants are steroid-naive atopic asthmatics with a documented early and late asthmatic response to a specific allergen.
-
Subjects receive inhaled this compound (e.g., 87.5 mcg) or placebo once daily for a defined period (e.g., 7 days).
-
Following the treatment period, subjects undergo an inhaled allergen challenge.
-
Forced expiratory volume in one second (FEV1) is measured at baseline and at frequent intervals for up to 10-12 hours post-challenge.
-
The early asthmatic response (EAR) is defined as the maximum fall in FEV1 within the first 2 hours.
-
The late asthmatic response (LAR) is defined as the maximum fall in FEV1 between 3 and 10 hours post-challenge.
-
The primary endpoint is the effect of this compound on the LAR compared to placebo.
Discussion and Future Perspectives
This compound has demonstrated exceptional potency and selectivity for PDE4 in vitro, which translates to significant anti-inflammatory effects in preclinical models of asthma and COPD.[2][6][7] Clinical studies in mild asthmatics have shown that inhaled this compound can significantly reduce both the early and late asthmatic responses to allergen challenge, indicating its therapeutic potential.[8]
However, the development of this compound has faced challenges. In a study with patients with moderate COPD, while well-tolerated, this compound did not produce statistically significant changes in inflammatory markers in sputum and blood.[9] It has been suggested that the physicochemical properties of the compound, such as low solubility and high lipophilicity, may have limited the concentration of free drug in the lung.[3] Furthermore, development of this compound was discontinued by GSK.[3]
Despite the discontinuation of its development, the data generated for this compound provides valuable insights for the development of future inhaled PDE4 inhibitors. The potent anti-inflammatory effects observed highlight the potential of this therapeutic class. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of inhaled PDE4 inhibitors to maximize lung deposition and local drug concentrations while minimizing systemic exposure and associated side effects. The lessons learned from this compound will undoubtedly inform the design of the next generation of inhaled therapeutics for inflammatory respiratory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 4. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK256066: A Technical Guide to its Potent and Long-Lasting Anti-Inflammatory Effects in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent and sustained anti-inflammatory properties of GSK256066, a high-affinity, selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled delivery. Through a comprehensive summary of key preclinical findings, this document details the efficacy of this compound in various animal models of inflammatory airway diseases, outlines the experimental protocols utilized in these studies, and illustrates the underlying signaling pathways.
Core Efficacy: Quantitative Anti-Inflammatory Effects
This compound has demonstrated significant dose-dependent anti-inflammatory activity across multiple preclinical species and inflammatory challenges. The data presented below, summarized from pivotal studies, highlights its potency in reducing key inflammatory markers such as neutrophil and eosinophil infiltration in the lungs.
Inhibition of Pulmonary Neutrophilia
Pulmonary neutrophilia is a hallmark of inflammatory lung diseases like Chronic Obstructive Pulmonary Disease (COPD). This compound has shown potent inhibition of neutrophil recruitment in response to various inflammatory stimuli.
| Animal Model | Inflammatory Challenge | Route of Administration | Efficacy (ED50) | Maximum Inhibition | Comparator(s) |
| Rat | Lipopolysaccharide (LPS) | Intratracheal | 1.1 µg/kg (aqueous suspension)[1][2] | - | Fluticasone Propionate (ED50: 9.3 µg/kg)[1][2] |
| Rat | Lipopolysaccharide (LPS) | Intratracheal | 2.9 µg/kg (dry powder)[1][2] | - | - |
| Rat | Lipopolysaccharide (LPS) | - | - | 79 ± 7.5% (at 300 µg/kg)[3] | Roflumilast (ED50: 1000 µg/kg, Max Inhibition: 73 ± 10%)[3] |
| Cynomolgus Monkey | Lipopolysaccharide (LPS) | Insufflation (dry powder) | 4.9 µg/kg[3] | - | - |
| Ferret | Lipopolysaccharide (LPS) | Inhaled | 18 µg/kg[4] | - | No emesis observed[4] |
Inhibition of Pulmonary Eosinophilia
Targeting eosinophilic inflammation is crucial in the treatment of asthma. This compound has demonstrated exceptional potency in reducing eosinophil levels in an ovalbumin (OVA)-induced model of allergic airway inflammation.
| Animal Model | Inflammatory Challenge | Route of Administration | Efficacy (ED50) |
| Rat | Ovalbumin (OVA) | Intratracheal | 0.4 µg/kg[4] |
Inhibition of Other Inflammatory Markers
Beyond cellular infiltration, this compound has also been shown to inhibit other key inflammatory mediators.
| Animal Model | Inflammatory Marker | Route of Administration | Efficacy (ED50) | Comparator(s) |
| Rat | Exhaled Nitric Oxide (LPS-induced) | Intratracheal | 35 µg/kg[4] | Fluticasone Propionate (ED50: 92 µg/kg)[4] |
Mechanism of Action: The PDE4 Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory cells.[5] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a dampening of the inflammatory response. This includes the suppression of pro-inflammatory mediator release from immune cells.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The in vivo efficacy and side effect pharmacology of GS-5759, a novel bifunctional phosphodiesterase 4 inhibitor and long-acting β2-adrenoceptor agonist in preclinical animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the High-Affinity Inhaled Phosphodiesterase 4 Inhibitor: GSK256066
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is an exceptionally potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled administration to treat respiratory inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Oral PDE4 inhibitors have demonstrated clinical efficacy, but their use is often limited by systemic side effects like nausea and emesis.[1] By delivering this compound directly to the lungs, a higher therapeutic index may be achieved, maximizing anti-inflammatory effects in the target organ while minimizing systemic exposure and associated adverse events.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger involved in regulating inflammatory responses. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation has broad anti-inflammatory effects, including the suppression of pro-inflammatory mediator release (e.g., TNF-α, interleukins) and the promotion of anti-inflammatory processes. This compound is a slow and tight binding inhibitor of PDE4, exhibiting exceptional affinity and selectivity for this enzyme.[1]
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates picomolar potency against PDE4 and exceptional selectivity over other PDE isoforms.
| Parameter | This compound | Roflumilast | Tofimilast | Cilomilast | Reference |
| PDE4B Apparent IC50 (pM) | 3.2 | 390 | 1,600 | 74,000 | [1] |
| PDE4B Steady-State IC50 (pM) | <0.5 | - | - | - | [1] |
| TNF-α Inhibition (LPS-stimulated human PBMC) IC50 (nM) | 0.01 | 5 | 22 | 389 | [1] |
| TNF-α Inhibition (LPS-stimulated whole blood) IC50 (pM) | 126 | - | - | - | [1] |
| Selectivity vs. PDE1, 2, 3, 5, 6 | >380,000-fold | - | - | - | [1] |
| Selectivity vs. PDE7 | >2,500-fold | - | - | - | [1] |
In Vivo Efficacy in Animal Models
This compound has shown potent anti-inflammatory effects in various animal models of respiratory inflammation.
| Animal Model | Endpoint | This compound ED50 | Fluticasone Propionate ED50 | Reference |
| Rat (LPS-induced pulmonary neutrophilia) | Neutrophil Inhibition (aqueous suspension) | 1.1 µg/kg (intratracheal) | 9.3 µg/kg (intratracheal) | [1] |
| Rat (LPS-induced pulmonary neutrophilia) | Neutrophil Inhibition (dry powder) | 2.9 µg/kg (intratracheal) | - | [1] |
| Rat (LPS-induced exhaled nitric oxide) | eNO Inhibition | 35 µg/kg (intratracheal) | 92 µg/kg (intratracheal) | [2] |
| Rat (OVA-induced pulmonary eosinophilia) | Eosinophil Inhibition | 0.4 µg/kg (intratracheal) | - | [2] |
| Ferret (LPS-induced pulmonary neutrophilia) | Neutrophil Inhibition | 18 µg/kg (inhaled) | - | [2] |
Clinical Trial Data (COPD - NCT00549679)
A Phase IIa study evaluated the safety and tolerability of this compound in patients with moderate COPD.[1]
| Parameter | Placebo | This compound (25 µg) | This compound (87.5 µg) | Reference |
| Treatment-related Adverse Events | Similar incidence and intensity across groups | Similar incidence and intensity across groups | Similar incidence and intensity across groups | [1] |
| Most Frequent Adverse Event | Nasopharyngitis | Nasopharyngitis | Nasopharyngitis | [1] |
| Gastrointestinal Adverse Events | Low incidence | Low incidence | Low incidence | [1] |
| Change in Sputum/Blood Inflammatory Markers | No significant change | No statistically significant changes | No statistically significant changes | [1] |
| Post-bronchodilator FEV1 | - | Trend for an increase | Trend for an increase | [1] |
| Mean Reduction in Residual Volume (vs. Placebo) | - | - | 0.367 L (95% CI: 0.112, 0.622 L) | [1] |
Experimental Protocols
In Vitro PDE4 Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a method to determine the inhibitory activity of compounds against PDE4 using a scintillation proximity assay (SPA).
Materials:
-
Recombinant human PDE4 enzyme
-
[3H]cAMP (radiolabeled substrate)
-
Scintillation Proximity Assay (SPA) beads (e.g., yttrium silicate)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Stop buffer (containing SPA beads and a chelating agent like EDTA)
-
Test compound (this compound) and reference inhibitors
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in the assay buffer.
-
In a microplate, add the assay buffer, diluted PDE4 enzyme, and the test compound or vehicle control.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding [3H]cAMP to each well.
-
Incubate the plate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow the hydrolysis of [3H]cAMP to [3H]AMP.
-
Terminate the reaction by adding the SPA bead suspension in stop buffer.
-
Incubate the plate for an additional period (e.g., 20 minutes) to allow the [3H]AMP product to bind to the SPA beads.
-
Measure the light emission from each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
TNF-α Release Assay from Human Peripheral Blood Monocytes (PBMCs)
This protocol outlines the measurement of TNF-α released from LPS-stimulated human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them into 96-well plates at a density of approximately 1 x 10^6 cells/mL.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of, for example, 1 µg/mL.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.
Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats
This in vivo model is used to assess the anti-inflammatory effects of compounds on neutrophil influx into the lungs.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) formulated for intratracheal administration
-
Anesthetic (e.g., isoflurane)
-
Sterile saline
-
Bronchoalveolar lavage (BAL) fluid collection supplies (cannula, syringes)
-
Cell counting equipment (hemocytometer or automated cell counter)
-
Cytology stains (e.g., Wright-Giemsa)
Procedure:
-
Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Dosing: Anesthetize the rats and administer this compound or vehicle control via intratracheal instillation at a specified time before the LPS challenge (e.g., 1 hour).
-
LPS Challenge: At time zero, anesthetize the rats and administer a single intratracheal dose of LPS (e.g., 1 mg/kg) in sterile saline.
-
Inflammation Period: Allow the inflammatory response to develop over a set period (e.g., 4 to 24 hours).
-
Bronchoalveolar Lavage (BAL): Euthanize the rats, cannulate the trachea, and perform BAL by instilling and withdrawing a fixed volume of sterile saline (e.g., 3 x 5 mL).
-
Cell Counting: Determine the total number of cells in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain to count the number of neutrophils, macrophages, and lymphocytes.
-
Data Analysis: Calculate the total number of neutrophils in the BAL fluid for each animal. Determine the percent inhibition of neutrophil influx by this compound compared to the vehicle-treated, LPS-challenged group. Calculate the ED50 value.
Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats
This model is used to evaluate the efficacy of compounds on allergic airway inflammation, characterized by eosinophil infiltration.
Materials:
-
Male Brown Norway rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Test compound (this compound)
-
Nebulizer for aerosol challenge
-
BAL fluid collection and cell counting supplies as in the LPS model
Procedure:
-
Sensitization: Sensitize the rats by intraperitoneal injection of OVA emulsified in aluminum hydroxide on, for example, day 0 and day 7.
-
Challenge: On specified days after sensitization (e.g., days 14, 15, and 16), expose the rats to an aerosol of OVA for a set duration (e.g., 30 minutes).
-
Dosing: Administer this compound or vehicle control intratracheally at a specified time before each OVA challenge.
-
Eosinophil Influx Period: Euthanize the rats at a specific time point after the final OVA challenge (e.g., 24 or 48 hours).
-
BAL and Cell Counting: Perform BAL and differential cell counting as described in the LPS model, with a focus on quantifying eosinophils.
-
Data Analysis: Calculate the total number of eosinophils in the BAL fluid and determine the percent inhibition and ED50 for this compound.
Assessment of Emesis in Ferrets
Ferrets are a suitable non-rodent species for evaluating the emetogenic potential of PDE4 inhibitors.
Materials:
-
Male ferrets
-
Test compound (this compound)
-
Positive control emetogen (e.g., another PDE4 inhibitor with known emetic effects)
-
Observation cages with video recording capabilities
Procedure:
-
Acclimatization: Acclimatize ferrets to the housing and observation conditions.
-
Dosing: Administer this compound or a positive control compound via the intended clinical route (e.g., inhalation) or another relevant route (e.g., oral gavage).
-
Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours) for signs of emesis, including retching and vomiting. Video recording is recommended for accurate scoring.
-
Scoring: Quantify the number of retches and vomits for each animal.
-
Data Analysis: Compare the incidence and frequency of emetic episodes in the this compound-treated group to the control groups.
Conclusion
This compound is a high-affinity, selective inhaled PDE4 inhibitor with potent anti-inflammatory activity demonstrated in both in vitro and in vivo models. Clinical studies in patients with moderate COPD have shown that it is well-tolerated with minimal systemic side effects, a key advantage of its targeted delivery to the lungs.[1][3] The data presented in this guide support the continued investigation of this compound as a promising therapeutic agent for inflammatory respiratory diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the pharmacology of this and other novel PDE4 inhibitors.
References
- 1. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of GSK256066 on Early and Late Asthmatic Responses: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of GSK256066, a selective phosphodiesterase 4 (PDE4) inhibitor, on the early and late asthmatic responses (EAR and LAR) to allergen challenges. The information is compiled from key clinical trial data to serve as a resource for researchers and professionals in the field of respiratory drug development.
Executive Summary
This compound, administered via inhalation, has demonstrated significant efficacy in attenuating both the early and late phases of the asthmatic response to inhaled allergens in mild asthmatics. Clinical trial data reveals a notable reduction in the fall of Forced Expiratory Volume in 1 second (FEV1) during both EAR and LAR, highlighting its potential as a therapeutic agent for asthma. The inhaled route of administration also contributes to a favorable safety profile with low systemic exposure.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from a pivotal clinical study investigating the effects of this compound on asthmatic responses.
Table 1: Effect of this compound on the Early Asthmatic Response (EAR)
| Parameter | This compound | Placebo | % Inhibition vs. Placebo | p-value |
| Minimum FEV1 Fall (%) | --- | --- | 40.9% | 0.014[1][2][3][4][5] |
| Weighted Mean FEV1 Fall (%) | --- | --- | 57.2% | 0.014[1][2][3][4][5] |
Table 2: Effect of this compound on the Late Asthmatic Response (LAR)
| Parameter | This compound | Placebo | % Attenuation vs. Placebo | p-value |
| Minimum FEV1 Fall (%) | --- | --- | 26.2% | 0.007[1][2][3][4][5] |
| Weighted Mean FEV1 Fall (%) | --- | --- | 34.3% | 0.005[1][2][3][4][5] |
Experimental Protocols
The primary clinical evidence for the efficacy of this compound in asthma is derived from a randomized, double-blind, placebo-controlled, crossover study.[1][2][3][5][6]
Study Design:
-
Participants: The study enrolled 24 steroid-naive atopic asthmatics who exhibited both early and late responses to inhaled allergens.[1][3][5][6]
-
Treatment Regimen: Participants received inhaled this compound (87.5 mcg) once daily for seven days and a matching placebo for seven days, with a washout period between treatment arms.[1][3][5][6]
-
Allergen Challenge: Following each seven-day treatment period, subjects underwent an allergen challenge.[1][3][5]
-
Primary Endpoint: The primary outcome measure was the effect of this compound on the late asthmatic response (LAR).[1][3][5]
-
Secondary Endpoints: Secondary measures included the effect on the early asthmatic response (EAR), pre-allergen FEV1, and methacholine reactivity 24 hours post-allergen challenge.[1]
Measurement of Asthmatic Responses:
-
Early Asthmatic Response (EAR): Defined as the maximum fall in FEV1 within the first 2 hours after allergen inhalation.
-
Late Asthmatic Response (LAR): Defined as the maximum fall in FEV1 occurring between 4 and 10 hours after allergen inhalation.[1] FEV1 was measured at regular intervals to capture both responses accurately.
Visualized Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and study design, the following diagrams are provided.
Discussion
The results strongly indicate that this compound, through its inhibition of PDE4, effectively mitigates the bronchoconstrictive and inflammatory responses triggered by allergen exposure in asthmatic individuals. The significant impact on both the EAR, which is primarily mast-cell driven, and the LAR, which involves a broader inflammatory cell influx, suggests a comprehensive anti-inflammatory effect within the airways.[1] The low systemic exposure of the inhaled formulation is a key advantage, potentially minimizing the side effects often associated with oral PDE4 inhibitors.[1][3][4][5] While the study showed no significant effect on methacholine reactivity post-allergen challenge, the pronounced effects on the primary endpoint of LAR underscore the therapeutic potential of inhaled this compound for the treatment of asthma.[1]
References
- 1. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Avenues for Phosphodiesterase Inhibitors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma | springermedicine.com [springermedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of GSK256066
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled delivery.[1][2] PDE4 is a key enzyme in the inflammatory cascade, particularly in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] By inhibiting PDE4, this compound increases intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of various inflammatory cells and mediators.[3] These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of this compound in animal models of pulmonary inflammation.
Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP in inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and regulates the activity of transcription factors and other proteins involved in the inflammatory response. This ultimately results in the suppression of pro-inflammatory mediators and a reduction in inflammatory cell recruitment and activation in the lungs.
References
- 1. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization of Bronchoalveolar Lavage Method Based on Suction Frequency Number and Lavage Fraction Number Using Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK256066 in Rat Models of Pulmonary Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK256066, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in rat models of pulmonary inflammation. The information compiled from preclinical studies is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory effects of this compound.
Introduction
This compound is an exceptionally high-affinity inhaled PDE4 inhibitor designed for the treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells and mediators.[2][3] Preclinical studies in rat models have demonstrated its potent anti-inflammatory effects in the lungs.[4][5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in common rat models of pulmonary inflammation.
Table 1: Efficacy of Intratracheally Administered this compound in Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rats
| Parameter | Formulation | ED₅₀ | Maximum Inhibition | Reference |
| Pulmonary Neutrophilia | Aqueous Suspension | 1.1 µg/kg | Not Reported | [6][7] |
| Pulmonary Neutrophilia | Dry Powder | 2.9 µg/kg | Not Reported | [7] |
| Pulmonary Neutrophilia | Not Specified | 55 µg/kg | 79 ± 7.5% at 300 µg/kg | [8] |
| Exhaled Nitric Oxide (eNO) | Aqueous Suspension | 35 µg/kg | Not Reported | [1][9] |
Table 2: Efficacy of Intratracheally Administered this compound in Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats
| Parameter | Formulation | ED₅₀ | Reference |
| Pulmonary Eosinophilia | Not Specified | 0.4 µg/kg | [1] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, leading to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-responsive element-binding protein (CREB). Activated CREB modulates the transcription of genes involved in the inflammatory response, ultimately leading to a decrease in pro-inflammatory mediators and an increase in anti-inflammatory mediators.
References
- 1. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vivo efficacy and side effect pharmacology of GS-5759, a novel bifunctional phosphodiesterase 4 inhibitor and long-acting β2-adrenoceptor agonist in preclinical animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Preparation of GSK256066 Stock Solution for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and application of a stock solution of GSK256066 for in vitro cell culture experiments. This compound is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor, which elevates intracellular cyclic AMP (cAMP) levels, leading to downstream anti-inflammatory effects. Adherence to this protocol will ensure the accurate and consistent use of this compound in cellular assays.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in Table 1. Proper storage of both the powdered compound and its stock solutions is critical to maintain its stability and activity.
| Property | Value |
| Molecular Weight | 518.58 g/mol [1] |
| Formula | C₂₇H₂₆N₄O₅S[1] |
| Appearance | Light yellow to yellow solid[2][3] |
| Solubility in DMSO | 25 mg/mL (equivalent to 48.21 mM)[1][4] |
| Storage of Powder | -20°C for up to 3 years; 4°C for up to 2 years[1] |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year[1][4] |
Mechanism of Action: The PDE4 Signaling Pathway
This compound exerts its biological effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-responsive element-binding protein (CREB). Activated CREB modulates the transcription of various genes, ultimately resulting in the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).
Caption: this compound inhibits PDE4, increasing cAMP and activating the PKA/CREB pathway.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Water bath or heat block, sterile syringe filter (0.22 µm)
Procedure:
-
Pre-warming: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.186 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of high-quality, anhydrous DMSO to the weighed powder. It is recommended to use a newly opened bottle of DMSO as it is hygroscopic, and absorbed water can affect solubility.[2][3]
-
To aid dissolution, vortex the solution thoroughly. Gentle warming to 37°C or ultrasonication for a short period can also be applied.[5]
-
-
Sterilization (Optional but Recommended): For cell culture applications, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquoting and Storage:
Application in Cell Culture
Working Concentration:
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on published data, a starting range of 0.1 pM to 10 nM is recommended for most in vitro experiments. For example, this compound has been shown to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 0.01 nM.
Preparation of Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Caption: Workflow for preparing and using this compound in cell culture experiments.
Safety Precautions
-
This compound is a potent pharmacological agent. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed.
-
Handle the powdered form in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This protocol is intended for research use only. The information provided is based on publicly available data and should be adapted as necessary for specific experimental requirements.
References
- 1. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK256066 in Lipopolysaccharide-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is an exceptionally potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled delivery.[1][2] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of pro-inflammatory cells and the production of inflammatory mediators.[1][3] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce inflammatory responses in both in vitro and in vivo models, mimicking aspects of bacterial infection and inflammatory diseases.[4][5]
These application notes provide a comprehensive overview of the use of this compound in LPS-induced inflammation models, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting PDE4, the primary enzyme responsible for the degradation of cAMP in inflammatory cells.[1][3] Increased levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[3]
References
- 1. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Elevated TNF-alpha production by peripheral blood monocytes of weight-losing COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK256066 Administration in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is an exceptionally potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled delivery.[1][2] PDE4 is a key enzyme in the inflammatory cascade, particularly in respiratory diseases like asthma, as it metabolizes cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to airway smooth muscle relaxation and suppression of inflammatory cell activity.[3][5] Preclinical studies have demonstrated its significant anti-inflammatory effects in various animal models of pulmonary inflammation.[1][2] These notes provide detailed protocols for the administration of this compound in preclinical asthma models and for assessing its efficacy.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme, which is highly expressed in inflammatory cells such as eosinophils, neutrophils, and T-lymphocytes.[5][6] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory response.[7] The key outcomes of this pathway are the relaxation of airway smooth muscle and the inhibition of inflammatory mediator release from various immune cells, thereby mitigating the hallmarks of asthma.[3][7]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in preclinical models.
Table 1: In Vitro Potency of this compound and Comparator PDE4 Inhibitors
| Compound | PDE4B Apparent IC50 (pM) | Inhibition of TNF-α from LPS-stimulated human PBMCs IC50 (nM) | Inhibition of TNF-α from LPS-stimulated human whole blood IC50 (pM) |
| This compound | 3.2 | 0.01 | 126 |
| Roflumilast | 390 | 5 | - |
| Tofimilast | 1,600 | 22 | - |
| Cilomilast | 74,000 | 389 | - |
Data sourced from Tralau-Stewart et al., 2011.[8]
Table 2: In Vivo Efficacy of this compound in Rat Models of Pulmonary Inflammation
| Model | Endpoint | This compound Formulation | ED50 (µg/kg) | Comparator (Fluticasone Propionate) ED50 (µg/kg) |
| Lipopolysaccharide (LPS)-induced pulmonary neutrophilia | Inhibition of neutrophil influx | Aqueous suspension (intratracheal) | 1.1 | 9.3 |
| Dry powder (intratracheal) | 2.9 | - | ||
| Ovalbumin (OVA)-induced pulmonary eosinophilia | Inhibition of eosinophil influx | Aqueous suspension (intratracheal) | 0.4 | - |
| LPS-induced exhaled nitric oxide | Inhibition of nitric oxide increase | Aqueous suspension (intratracheal) | 35 | 92 |
Data sourced from Nials et al., 2011 and Tralau-Stewart et al., 2011.[1][8]
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Ovalbumin (OVA)-Induced Airway Inflammation in Rats
This model is used to assess the efficacy of this compound against allergic airway inflammation, characterized by eosinophilia.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile saline
-
This compound (aqueous suspension)
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize male Wistar rats by intraperitoneal (i.p.) injection of 10 µL of a solution containing 20 mg/mL OVA and aluminum hydroxide as an adjuvant.[9]
-
-
Challenge:
-
On days 14, 17, and 20, challenge the sensitized rats with an intranasal administration of 20 µL of 0.4 mg/mL OVA in sterile saline.[9]
-
-
This compound Administration:
-
Prepare an aqueous suspension of this compound.
-
One hour prior to each OVA challenge, administer the desired dose of this compound via intratracheal instillation. A detailed protocol for intratracheal instillation is provided in Protocol 3.
-
-
Endpoint Analysis (24 hours after the final challenge):
-
Euthanize the rats and perform bronchoalveolar lavage (BAL) as described in Protocol 4.
-
Determine the total and differential cell counts in the BAL fluid (BALF), with a focus on eosinophils.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats
This model is used to evaluate the effect of this compound on acute, neutrophil-driven airway inflammation.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
This compound (aqueous suspension or dry powder formulation)
-
Anesthetics (e.g., pentobarbital)
Procedure:
-
LPS Challenge:
-
This compound Administration:
-
Endpoint Analysis:
-
At a predetermined time point (typically 4-8 hours post-LPS challenge, when peak neutrophilia occurs), euthanize the rats.[10]
-
Perform BAL (Protocol 4) and determine the total and differential cell counts in the BALF, with a focus on neutrophils.
-
Protocol 3: Intratracheal Instillation in Rats
This is a common method for direct lung delivery of this compound in preclinical models.[12]
Materials:
-
Anesthetics (e.g., isoflurane)
-
Angled board for restraint
-
Otoscope or laryngoscope
-
Microsprayer or gavage needle
-
Syringe driver for controlled instillation speed
Procedure:
-
Anesthetize the rat using isoflurane.
-
Place the anesthetized animal in a supine position on an angled board (45° head-up is recommended for better distribution).[12][13]
-
Visualize the epiglottis and vocal cords using an otoscope.
-
Carefully insert a microsprayer or a bulb-tipped gavage needle into the trachea.
-
Instill the desired volume of this compound suspension (e.g., 0.3 mL for a 250g rat) at a controlled speed.[12] High-speed instillation may improve distribution.[13]
-
Maintain the rat in the same position until it recovers from anesthesia.
Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Counting in Rats
BAL is performed to collect cells and fluid from the lungs for analysis.[5][14]
Materials:
-
Sterile phosphate-buffered saline (PBS) or saline
-
Tracheal cannula
-
Suture thread
-
Syringes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope slides and stains (e.g., Wright-Giemsa)
Procedure:
-
Euthanize the anesthetized rat by exsanguination.
-
Expose the trachea and insert a cannula, securing it with a suture.
-
Instill a known volume of sterile PBS (e.g., 2-5 mL) into the lungs through the cannula.[4]
-
Gently aspirate the fluid back into the syringe. Repeat this process 2-3 times, pooling the recovered fluid (BALF).
-
Centrifuge the BALF (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells.[5]
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform a differential cell count of at least 200-500 cells to determine the percentage of neutrophils, eosinophils, macrophages, and lymphocytes.[15]
Conclusion
This compound is a highly potent, inhaled PDE4 inhibitor with demonstrated efficacy in preclinical models of asthma. The protocols outlined in these application notes provide a framework for administering this compound and evaluating its anti-inflammatory effects in rodent models of allergic and non-allergic airway inflammation. Careful adherence to these methodologies will enable researchers to further investigate the therapeutic potential of this compound for the treatment of asthma and other inflammatory respiratory diseases.
References
- 1. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Method for Generating Pulmonary Neutrophilia Using Aerosolized Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esvp-ecvp-estp-congress.eu [esvp-ecvp-estp-congress.eu]
- 5. Comparison of cell counting methods in rodent pulmonary toxicity studies: automated and manual protocols and considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vivo efficacy and side effect pharmacology of GS-5759, a novel bifunctional phosphodiesterase 4 inhibitor and long-acting β2-adrenoceptor agonist in preclinical animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]
- 8. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuation of ovalbumin-induced inflammation and lung oxidative injury in asthmatic rats by Zingiber officinale extract: combined in silico and in vivo study on antioxidant potential, STAT6 and TNF-α pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Standardization of Bronchoalveolar Lavage Method Based on Suction Frequency Number and Lavage Fraction Number Using Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhaled GSK256066 Delivery in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the delivery of GSK256066, a high-affinity, selective phosphodiesterase 4 (PDE4) inhibitor, via inhalation for preclinical research in laboratory animals. The protocols detailed below are based on established methodologies from preclinical studies investigating the anti-inflammatory effects of this compound in models of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Introduction to this compound
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory cells.[1] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells and mediators implicated in the pathogenesis of respiratory diseases.[1] Designed for inhaled delivery, this compound offers the potential for targeted drug delivery to the lungs, thereby maximizing therapeutic effects while minimizing systemic side effects.[1][2] Preclinical studies have demonstrated its efficacy in animal models of pulmonary inflammation.[1][2]
Mechanism of Action: PDE4 Inhibition
The signaling pathway below illustrates the mechanism of action of this compound.
Caption: this compound inhibits PDE4, increasing cAMP levels and suppressing inflammatory responses.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (pM) | Reference |
| PDE4B | Enzyme Activity | 3.2 | [2][3] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Pulmonary Inflammation
| Animal Model | Species | Administration Route | Endpoint | ED50 (µg/kg) | Reference |
| LPS-induced Pulmonary Neutrophilia | Rat | Intratracheal (Aqueous Suspension) | Inhibition of Neutrophil Infiltration | 1.1 | [2] |
| LPS-induced Pulmonary Neutrophilia | Rat | Intratracheal (Dry Powder) | Inhibition of Neutrophil Infiltration | 2.9 | [2] |
| OVA-induced Pulmonary Eosinophilia | Rat | Intratracheal | Inhibition of Eosinophil Infiltration | 0.4 | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving the inhaled delivery of this compound to laboratory animals are provided below.
Protocol 1: Intratracheal Delivery of this compound Aqueous Suspension in a Rat Model of LPS-Induced Pulmonary Inflammation
This protocol describes the intratracheal administration of a this compound suspension to rats to evaluate its efficacy in a lipopolysaccharide (LPS)-induced model of acute lung inflammation.
Materials:
-
This compound powder
-
Vehicle for suspension (e.g., 0.5% Tween 80 in sterile saline)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal intubation platform or board
-
Fiber optic light source for transillumination of the trachea
-
Intratracheal aerosolizer/sprayer (e.g., Penn-Century MicroSprayer® Aerosolizer)
-
Male Sprague-Dawley or Brown Norway rats (200-250 g)
Experimental Workflow:
Caption: Workflow for intratracheal delivery of this compound and LPS-induced inflammation.
Procedure:
-
Preparation of this compound Suspension:
-
On the day of the experiment, weigh the required amount of this compound powder.
-
Prepare a suspension in a suitable vehicle (e.g., 0.5% Tween 80 in sterile saline) to the desired concentration (e.g., to deliver doses ranging from 0.3-100 µg/kg).
-
Vortex the suspension thoroughly to ensure homogeneity.
-
-
Animal Preparation and Anesthesia:
-
Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Anesthetize the rat using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
-
Intratracheal Intubation and Administration:
-
Place the anesthetized rat in a supine position on an intubation platform.
-
Visualize the vocal cords by transilluminating the neck with a fiber optic light source.
-
Gently insert the tip of the intratracheal aerosolizer into the trachea.
-
Administer a single, rapid bolus of the this compound suspension or vehicle control directly into the lungs. The volume administered is typically 1 mL/kg.
-
-
LPS Challenge:
-
Post-Challenge Monitoring and Analysis:
-
Allow the animals to recover from anesthesia and monitor for any signs of distress.
-
At a predetermined time point after LPS challenge (e.g., 4 to 24 hours), euthanize the animals.
-
Perform bronchoalveolar lavage (BAL) to collect lung fluid (BALF).
-
Analyze the BALF for total and differential inflammatory cell counts (e.g., neutrophils) and cytokine levels (e.g., TNF-α, IL-6).
-
Protocol 2: Inhalation Delivery of Dry Powder this compound in a Mouse Model of OVA-Induced Allergic Asthma
This protocol outlines the delivery of this compound as a dry powder to mice in an ovalbumin (OVA)-induced model of allergic asthma.
Materials:
-
This compound micronized powder (particle size suitable for deep lung delivery, typically <5 µm)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Dry powder insufflation device (e.g., Penn-Century™ Dry Powder Insufflator™)[7]
-
Female BALB/c mice (6-8 weeks old)
Experimental Workflow:
Caption: Workflow for dry powder this compound delivery in an OVA-induced asthma model.
Procedure:
-
Sensitization:
-
Preparation of Dry Powder for Administration:
-
Ensure the this compound powder has a particle size distribution suitable for inhalation (mass median aerodynamic diameter of 1-5 µm).
-
Load the desired dose (e.g., 1-5 mg) of this compound dry powder into the sample chamber of the dry powder insufflation device according to the manufacturer's instructions.
-
-
Animal Preparation and Administration:
-
On the day of challenge, anesthetize the mouse.
-
Position the anesthetized mouse on an intubation platform.
-
Gently insert the delivery tube of the insufflator into the trachea, with the tip positioned near the carina.
-
Deliver the powder into the lungs with a puff of air from a syringe connected to the device.
-
-
OVA Challenge:
-
Analysis of Airway Inflammation and Hyperresponsiveness:
-
Twenty-four hours after the final OVA challenge, assess airway hyperresponsiveness to methacholine using whole-body plethysmography.
-
Following the assessment of airway hyperresponsiveness, euthanize the mice and collect BALF and lung tissue.
-
Analyze the BALF for eosinophil counts and Th2 cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Process lung tissue for histological analysis to assess inflammatory cell infiltration and mucus production.
-
Concluding Remarks
The protocols provided herein offer a detailed framework for the administration of this compound to laboratory animals for the study of its anti-inflammatory properties in the context of respiratory diseases. Adherence to these methodologies will facilitate the generation of robust and reproducible data. It is recommended that researchers optimize these protocols based on their specific experimental needs and available equipment. Careful consideration of animal welfare and adherence to institutional guidelines for animal care and use are paramount.
References
- 1. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [mjmr.journals.ekb.eg]
- 5. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. penncentury.com [penncentury.com]
- 8. researchgate.net [researchgate.net]
- 9. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OVA-Induced Asthma & Anti-OVA IgE Induced Asthma Model [chondrex.com]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for a Cell-Based Assay to Determine GSK256066 Activity
Introduction
GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4][5] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn mediates a range of anti-inflammatory effects.[6][7] This makes this compound a compound of significant interest for the treatment of inflammatory diseases, particularly respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][8][9][10]
These application notes provide a detailed protocol for a cell-based assay to determine the activity of this compound by measuring its impact on intracellular cAMP levels. The described methodology is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound exerts its biological effects by specifically targeting and inhibiting the PDE4 enzyme. PDE4 is a key regulator of intracellular signaling pathways by hydrolyzing cAMP to its inactive form, 5'-adenosine monophosphate (5'-AMP).[6] The inhibition of PDE4 by this compound results in the accumulation of cAMP within the cell.[6] This elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various target proteins, leading to the modulation of inflammatory responses.[7]
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound and its comparison with other PDE4 inhibitors.
Table 1: In Vitro Potency of this compound against PDE4 Isoforms
| PDE4 Isoform | pIC50 |
| PDE4A | ≥11.31 |
| PDE4B | ≥11.5 |
| PDE4C | ≥11.42 |
| PDE4D | ≥11.94 |
| Data sourced from MedchemExpress.[1] |
Table 2: Comparative IC50 Values of PDE4 Inhibitors
| Compound | Apparent IC50 (pM) |
| This compound | 3.2 |
| Roflumilast | 390 |
| Tofimilast | 1,600 |
| Cilomilast | 74,000 |
| Data sourced from Tralau-Stewart et al., 2011.[2][5] |
Table 3: Inhibition of TNF-α Production in Human Peripheral Blood Monocytes
| Compound | IC50 (nM) |
| This compound | 0.01 |
| Roflumilast | 5 |
| Tofimilast | 22 |
| Cilomilast | 389 |
| Data sourced from Tralau-Stewart et al., 2011.[5] |
Experimental Protocols
This section details the protocol for a cell-based assay to quantify the activity of this compound by measuring intracellular cAMP levels using a commercially available bioluminescent assay, such as the cAMP-Glo™ Assay.[11]
Principle of the Assay
The assay is based on the principle that cAMP stimulates the activity of PKA. In the assay, cells are treated with this compound, followed by stimulation to induce cAMP production. After cell lysis, a known amount of exogenous PKA substrate is added along with a PKA-dependent luciferase. The amount of light produced is inversely proportional to the amount of cAMP in the sample, as the endogenous cAMP competes with the exogenous substrate for PKA binding.
Materials and Reagents
-
Human bronchial epithelial cells (e.g., BEAS-2B) or other suitable cell line expressing PDE4
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Forskolin (or other adenylyl cyclase activator)
-
3-isobutyl-1-methylxanthine (IBMX) - a non-selective PDE inhibitor (for positive control)
-
Phosphate-buffered saline (PBS)
-
cAMP-Glo™ Assay Kit (or equivalent)
-
White, opaque 96-well microplates suitable for luminescence measurements
-
Luminometer
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Culture human bronchial epithelial cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 pM to 1 µM).
-
Prepare a positive control solution of a known PDE4 inhibitor (e.g., roflumilast or IBMX) and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Compound Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the prepared this compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stimulation of cAMP Production:
-
Prepare a solution of Forskolin in cell culture medium at a concentration that elicits a submaximal cAMP response (to be determined empirically, typically in the range of 1-10 µM).
-
Add 50 µL of the Forskolin solution to all wells except for the negative control wells (which should receive 50 µL of medium).
-
Incubate the plate at 37°C for 15 minutes.
-
-
cAMP Measurement using cAMP-Glo™ Assay:
-
Equilibrate the cAMP-Glo™ Assay reagents to room temperature.
-
Add 20 µL of the cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Add 40 µL of the cAMP-Glo™ Detection Solution (containing PKA and luciferase) to each well.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Luminescence Reading:
-
Measure the luminescence of each well using a luminometer. The integration time should be optimized based on the instrument's sensitivity.
-
-
Data Analysis:
-
The raw luminescence data is inversely proportional to the intracellular cAMP concentration.
-
Normalize the data by setting the luminescence from the vehicle-treated, Forskolin-stimulated wells as 0% inhibition and the luminescence from the unstimulated wells as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the Forskolin-induced cAMP degradation.
-
Conclusion
This application note provides a comprehensive framework for establishing a robust and reliable cell-based assay to determine the activity of the PDE4 inhibitor, this compound. The outlined protocol, based on the measurement of intracellular cAMP levels, allows for the quantitative assessment of the compound's potency and can be adapted for high-throughput screening of other potential PDE4 inhibitors. The provided diagrams and data tables serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. cAMP-Glo™ Assay Protocol [promega.com]
Application Notes and Protocols: In Vitro Evaluation of GSK256066 in Conjunction with Beta2-Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of GSK256066, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in combination with beta2-adrenergic agonists. The protocols and data presented herein are designed to guide researchers in exploring the synergistic or additive anti-inflammatory and signaling effects of this drug combination in relevant cell-based assays.
Introduction
Chronic obstructive pulmonary disease (COPD) and asthma are inflammatory airway diseases where both inflammation and bronchoconstriction play a significant role. Therapeutic strategies often involve the use of agents that can address both of these pathological features. Beta2-agonists are effective bronchodilators, while PDE4 inhibitors possess significant anti-inflammatory properties. The combination of a PDE4 inhibitor like this compound with a long-acting beta2-agonist (LABA) is a rational approach to target both aspects of these diseases.
The primary mechanism of action for both drug classes involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Beta2-agonists stimulate the production of cAMP by activating adenylyl cyclase, while PDE4 inhibitors prevent the breakdown of cAMP by inhibiting the phosphodiesterase 4 enzyme. The resulting increase in intracellular cAMP is associated with smooth muscle relaxation and the suppression of inflammatory responses in various immune and airway cells. In vitro studies have shown that combining these two classes of drugs can lead to enhanced anti-inflammatory effects.
Data Presentation
The following tables summarize the in vitro potency of this compound and representative beta2-agonists on the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from human immune cells. While direct in vitro quantitative data for the combination of this compound and a beta2-agonist from a single study is not available in the public domain, the data below is compiled from individual studies to provide a basis for experimental design.
Table 1: In Vitro Potency of this compound on TNF-α Release
| Cell Type | Stimulant | IC50 (nM) | Reference |
| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | 0.01 | [1] |
Table 2: In Vitro Potency of Beta2-Agonists on TNF-α Release
| Compound | Cell Type | Stimulant | EC50 (nM) | Reference |
| Formoterol | Monocyte-Derived Macrophages | Lipopolysaccharide (LPS) | 2.4 ± 1.8 | [2][3] |
| Salmeterol | Monocyte-Derived Macrophages | Lipopolysaccharide (LPS) | 3.5 ± 2.7 | [2][3] |
Signaling Pathways and Experimental Workflow
The interplay between this compound and beta2-agonists converges on the cAMP signaling cascade, leading to downstream anti-inflammatory effects. The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the combined effects of these compounds in vitro.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the combined effects of this compound and beta2-agonists on TNF-α release from human peripheral blood monocytes (PBMCs) and the potentiation of cAMP levels in human airway epithelial cells.
Protocol 1: Inhibition of LPS-Induced TNF-α Release from Human PBMCs
Objective: To determine the synergistic or additive effect of this compound and a beta2-agonist (e.g., formoterol or salmeterol) on the inhibition of lipopolysaccharide (LPS)-induced TNF-α release from primary human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Beta2-agonist (Formoterol or Salmeterol)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Refrigerated centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Methodology:
-
Isolation of PBMCs:
-
Isolate PBMCs from fresh human blood from healthy, consenting donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in a final volume of 100 µL.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the monocytes to adhere.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the beta2-agonist in RPMI 1640 medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of fresh medium containing the desired concentrations of this compound, the beta2-agonist, or the combination of both. Include vehicle control wells.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 10 µL of LPS solution to each well to a final concentration of 10 ng/mL (the optimal concentration may need to be determined empirically). Do not add LPS to the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of TNF-α:
-
After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each treatment condition relative to the LPS-stimulated vehicle control.
-
Plot dose-response curves and determine the IC50 values for each compound alone and in combination.
-
Analyze the data for synergistic, additive, or antagonistic effects using appropriate statistical methods (e.g., Bliss independence or Loewe additivity models).
-
Protocol 2: Potentiation of Beta2-Agonist-Induced cAMP Accumulation in Human Airway Epithelial Cells
Objective: To assess the ability of this compound to potentiate the increase in intracellular cAMP levels induced by a beta2-agonist in human airway epithelial cells (e.g., BEAS-2B).
Materials:
-
Human airway epithelial cell line (e.g., BEAS-2B)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Beta2-agonist (e.g., Salmeterol or Formoterol)
-
IBMX (3-isobutyl-1-methylxanthine, a non-selective PDE inhibitor, for positive control)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
Cell Culture:
-
Culture BEAS-2B cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a 37°C, 5% CO2 incubator.
-
Passage the cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Seed the BEAS-2B cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate for 24-48 hours.
-
-
Drug Treatment:
-
On the day of the assay, aspirate the culture medium and wash the cells once with serum-free medium.
-
Add 450 µL of serum-free medium to each well and incubate for 1 hour at 37°C.
-
Prepare stock solutions of this compound and the beta2-agonist in serum-free medium.
-
Add 50 µL of the this compound solution (or vehicle) to the appropriate wells and pre-incubate for 30 minutes at 37°C.
-
-
Beta2-Agonist Stimulation:
-
Following the pre-incubation, add 50 µL of the beta2-agonist solution (or vehicle) at various concentrations to the wells.
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Measurement:
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Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP assay kit.
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Measure the intracellular cAMP levels using the assay kit and a compatible plate reader.
-
-
Data Analysis:
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Generate dose-response curves for the beta2-agonist in the presence and absence of a fixed concentration of this compound.
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Determine the EC50 values for the beta2-agonist under both conditions.
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A leftward shift in the dose-response curve and/or an increase in the maximal response in the presence of this compound indicates potentiation.
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Analyze the data for statistical significance.
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Conclusion
The in vitro combination of this compound and beta2-agonists represents a promising therapeutic strategy for inflammatory airway diseases. The protocols outlined above provide a framework for researchers to investigate the potential synergistic or additive effects of this combination on key cellular responses. The provided data and signaling pathway diagrams offer a foundational understanding for designing and interpreting such in vitro studies. Further research in this area will be valuable for the development of more effective treatments for COPD and asthma.
References
Troubleshooting & Optimization
Technical Support Center: GSK256066 Solubility and Handling
Welcome to the technical support center for GSK256066. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its solubility in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.
This compound Solubility Data
This compound is a potent phosphodiesterase 4 (PDE4) inhibitor with inherently low solubility in aqueous solutions.[1] Understanding its solubility profile in different solvents is critical for successful experimental design. The following table summarizes the available quantitative data.
| Solvent | Solubility | Concentration (Molar) | Special Conditions |
| DMSO | 5 mg/mL | 9.6 mM | - |
| DMSO | 25 mg/mL | 48.21 mM | Requires sonication and heating to 60°C.[2][3] |
| Water | < 1 mg/mL | Not Applicable | Limited aqueous solubility.[2] |
| Ethanol | < 1 mg/mL | Not Applicable | Limited solubility.[2] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 3.95 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 3.95 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline).[4] |
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter when working with this compound in aqueous solutions.
Q1: I've added this compound powder directly to my aqueous buffer (e.g., PBS), but it won't dissolve. What am I doing wrong?
A1: this compound has very limited solubility in water and aqueous buffers (< 1 mg/mL).[2] It is not recommended to dissolve it directly in these solvents. You will likely observe precipitation or a fine suspension. For most applications, a stock solution in an organic solvent like DMSO must be prepared first.
Q2: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are some troubleshooting steps:
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Lower the Final Concentration: The most straightforward solution is to use a more diluted final concentration of this compound in your aqueous medium.
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Increase the Percentage of Organic Solvent: While not always feasible depending on your experimental constraints (e.g., cell culture), slightly increasing the final percentage of DMSO in your aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity in your assays.
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Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween 80, can help to create a stable aqueous suspension or emulsion.
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Sonication: After diluting your stock, brief sonication of the final solution can help to disperse any initial precipitates and form a more uniform suspension.
Q3: For my in vivo experiments, I need to administer this compound in an aqueous-based vehicle. What is the best approach?
A3: For in vivo studies, it is common to prepare a suspension or a specialized formulation. Direct injection of a DMSO stock solution is generally not advisable due to potential toxicity. Here are two common strategies:
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Aqueous Suspension: Prepare a stock solution in an organic solvent, and then create a fine, uniform aqueous suspension using a vehicle containing a surfactant like Tween 80. This method was used in some preclinical studies of this compound.
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Co-Solvent Formulation: Utilize a mixture of solvents to improve solubility. A common approach for poorly soluble compounds is to use a vehicle containing a combination of DMSO, PEG300, and Tween 80.
Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Experimental Protocols
Protocol 1: Preparation of a this compound DMSO Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Warming device (e.g., heat block or water bath) (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
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Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 0.1928 mL of DMSO to 1 mg of this compound).
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Vortex the solution vigorously for 1-2 minutes.
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If the compound does not fully dissolve, you can use one or both of the following methods:
-
Once fully dissolved, aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Suspension for In Vitro or In Vivo Use
This protocol details the preparation of a stable aqueous suspension of this compound, a method that has been used in preclinical studies.
Materials:
-
Micronized this compound powder
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Sterile saline (0.9% NaCl)
-
Tween 80 (or another suitable surfactant)
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Sterile tubes
-
Sonicator
Procedure:
-
Prepare a vehicle solution of saline containing 0.2% Tween 80.
-
Weigh the required amount of micronized this compound powder.
-
Add the this compound powder to the saline/Tween 80 vehicle.
-
Vortex the mixture vigorously.
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Sonicate the suspension for approximately 10 minutes immediately prior to use to ensure a fine, uniform dispersion.
Protocol 3: Preparation of a Co-Solvent Formulation for In Vivo Administration
This protocol provides a method for preparing a clear solution of this compound for in vivo use by employing a co-solvent system.[4]
Materials:
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This compound DMSO stock solution (from Protocol 1)
-
PEG300
-
Tween 80
-
Sterile saline
-
Sterile tubes
Procedure:
-
Begin with your prepared this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The final formulation will be 40% PEG300. Mix until the solution is clear.
-
Add Tween 80 to the tube. The final formulation will be 5% Tween 80. Mix until the solution is clear.
-
Add saline to the tube to reach the final desired volume. The final formulation will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Mix thoroughly.
-
This formulation should yield a clear solution with a solubility of at least 2.5 mg/mL.[4]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize key concepts related to this compound.
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for handling this compound solubility issues.
References
Technical Support Center: GSK256066 Stability and Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of GSK256066 in long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
Issue 1: I observe a decrease in the potency of my this compound stock solution over time.
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Question: What are the likely causes for the loss of potency of my this compound solution?
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Answer: Loss of potency in a this compound solution can be attributed to several factors:
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Chemical Degradation: this compound, containing quinoline, sulfonamide, and amide functional groups, may be susceptible to hydrolysis, oxidation, or photolysis, especially when in solution.
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Improper Storage: Storing the solution at temperatures warmer than recommended (-20°C or -80°C) can accelerate degradation. Frequent freeze-thaw cycles can also contribute to the breakdown of the compound.
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Solvent Purity: The use of solvents that are not anhydrous or of high purity can introduce contaminants that may react with this compound.
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Container Interaction: The compound may adsorb to the surface of certain plastic storage vials, reducing the effective concentration in the solution.
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-
Question: How can I troubleshoot the loss of potency?
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Answer: To identify the root cause of the potency loss, consider the following steps:
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Verify Storage Conditions: Ensure that the stock solution is stored at the recommended temperature and protected from light. Use aliquots to minimize freeze-thaw cycles.
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Assess Solvent Quality: Use high-purity, anhydrous solvents for preparing your stock solutions.
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Perform a Stability-Indicating Analysis: Use a validated High-Performance Liquid Chromatography (HPLC) method to analyze an aliquot of your stock solution. This will allow you to separate and quantify the intact this compound from any potential degradation products.
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Evaluate Container Material: If you suspect adsorption, consider switching to low-binding microcentrifuge tubes or glass vials.
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Issue 2: I see unexpected peaks in my HPLC chromatogram when analyzing my this compound sample.
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Question: What could be the source of these additional peaks?
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Answer: Unexpected peaks in your HPLC chromatogram are likely due to:
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Degradation Products: As mentioned, this compound can degrade via several pathways. The additional peaks may correspond to these degradation products.
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Impurities: The initial this compound solid material may contain impurities from the synthesis process.
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Solvent Contaminants: Impurities in the solvent or mobile phase can appear as peaks in the chromatogram.
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Excipient Interference: If you are analyzing a formulated product, excipients may co-elute with the compound of interest or appear as separate peaks.
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-
Question: How can I identify the source of the unknown peaks?
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Answer:
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Analyze a Blank: Inject your solvent (the same used to dissolve the sample) to check for solvent-related peaks.
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Review the Certificate of Analysis (CoA): The CoA of your this compound batch should list any known impurities.
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Perform Forced Degradation Studies: Subjecting a fresh sample of this compound to stress conditions (acid, base, oxidation, heat, light) will help you intentionally generate degradation products. Comparing the chromatograms from these studies to your sample's chromatogram can help identify the degradation peaks.
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Use Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) will provide mass information for the unknown peaks, which can be used to elucidate their structures.
-
Frequently Asked Questions (FAQs)
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Question: What are the recommended storage conditions for this compound?
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Answer: For long-term stability, this compound should be stored as a solid (powder) or in a suitable solvent at low temperatures.
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Question: How can I prepare a stable stock solution of this compound?
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Answer: To prepare a stable stock solution, dissolve this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). Once dissolved, it is crucial to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.
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Question: What are the potential degradation pathways for this compound?
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Answer: Based on its chemical structure, this compound may be susceptible to the following degradation pathways:
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Hydrolysis: The amide and sulfonamide functional groups can be susceptible to hydrolysis, especially under acidic or basic conditions.
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Oxidation: The quinoline ring and the electron-rich aromatic rings could be prone to oxidation.
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Photolysis: Exposure to UV light may induce degradation.
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-
Question: Are there any formulation strategies to improve the long-term stability of this compound?
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Answer: Yes, for inhaled formulations, excipients can be used to enhance stability. Sugars like trehalose and mannitol can help maintain the physical stability of the drug in dry powder formulations.[1][2] Antioxidants may be included to protect against oxidative degradation.[1] For liquid formulations, the use of appropriate buffering agents to maintain an optimal pH is critical.[1]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| Solid (Powder) | 4°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year |
Table 2: Potential Impact of Stress Conditions on this compound Stability (Hypothetical)
| Stress Condition | Potential Degradation Pathway | Expected % Degradation (Illustrative) |
| Acidic (e.g., 0.1 M HCl) | Hydrolysis of amide/sulfonamide | 10-20% |
| Basic (e.g., 0.1 M NaOH) | Hydrolysis of amide/sulfonamide | 15-25% |
| Oxidative (e.g., 3% H₂O₂) | Oxidation of quinoline/aromatic rings | 5-15% |
| Thermal (e.g., 60°C) | General degradation | 5-10% |
| Photolytic (e.g., UV light) | Photodegradation | 10-20% |
Note: The % degradation values are illustrative and would need to be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
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This compound reference standard
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HPLC-grade methanol and water
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector or a photodiode array (PDA) detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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pH meter
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Photostability chamber
Methodology:
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Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
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Thermal Degradation: Place the solid powder of this compound in an oven at 60°C for 48 hours. Dissolve a known amount in methanol for HPLC analysis.
-
Photolytic Degradation: Expose the solid powder and the stock solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stressed samples.
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HPLC Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products and impurities.
Materials:
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This compound reference standard and stressed samples from Protocol 1
-
HPLC system with a UV/PDA detector
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C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile and water
-
Formic acid or ammonium acetate (for mobile phase modification)
Methodology:
-
Initial Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector (likely around the UV maxima of this compound).
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Inject the control and stressed samples.
-
Evaluate the chromatograms for the resolution between the parent this compound peak and any degradation product peaks.
-
Adjust the gradient profile, mobile phase composition (e.g., pH, organic solvent), and column chemistry as needed to achieve adequate separation (resolution > 1.5) for all peaks.
-
-
Method Validation (Abbreviated):
-
Specificity: Demonstrate that the method can separate this compound from its degradation products.
-
Linearity: Analyze a series of known concentrations of this compound to establish a linear relationship between concentration and peak area.
-
Precision: Perform repeated injections of the same sample to assess the reproducibility of the method.
-
Mandatory Visualization
Caption: Workflow for the proper long-term storage of this compound solutions.
Caption: Potential chemical degradation pathways for this compound.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
GSK256066 off-target effects in cellular assays
Welcome to the technical support center for GSK256066. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an exceptionally potent and highly selective inhibitor of phosphodiesterase 4 (PDE4).[1] It binds to the catalytic site of PDE4, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). This leads to an accumulation of intracellular cAMP, which in turn modulates the activity of downstream signaling pathways, such as those mediated by protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This increase in cAMP is associated with anti-inflammatory effects.
Q2: Is this compound known for significant off-target effects?
Current literature indicates that this compound has a very high degree of selectivity for PDE4. It has been shown to be over 380,000-fold selective for PDE4 compared to other PDE families such as PDE1, PDE2, PDE3, PDE5, and PDE6, and over 2,500-fold selective against PDE7.[1] While comprehensive screening against a wide panel of receptors and kinases (such as a CEREP panel) has been mentioned, the specific results are not widely published, suggesting a low incidence of significant off-target binding.
Q3: I am observing an unexpected phenotype in my cellular assay that does not seem to be related to cAMP levels. Could this be an off-target effect of this compound?
While this compound is highly selective, it is not impossible to observe unexpected effects, particularly at high concentrations. These could arise from interactions with unknown targets or from cell-type-specific responses. It is crucial to first rule out experimental artifacts and on-target effects that may manifest in unexpected ways in your specific cellular model.
Q4: What are the recommended working concentrations for this compound in cellular assays to minimize the risk of off-target effects?
To minimize the likelihood of off-target effects, it is recommended to use the lowest effective concentration of this compound that achieves the desired level of PDE4 inhibition. The IC50 for this compound against PDE4B is in the picomolar range (approximately 3.2 pM).[1] In cellular assays, such as inhibiting TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes, an IC50 of 0.01 nM has been reported.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.
Q5: Are there any known off-target liabilities for the quinoline carboxamide scaffold of this compound?
The quinoline carboxamide scaffold is a common motif in medicinal chemistry. While specific off-target liabilities for the this compound structure are not prominently reported, related compounds could potentially interact with other enzymes or receptors. However, the high selectivity profile of this compound suggests that its specific structural features minimize such interactions.
Quantitative Data Summary
The following tables summarize the known potency and selectivity of this compound.
Table 1: On-Target Potency of this compound
| Target | Assay Condition | IC50 / pIC50 | Reference |
| PDE4B | Enzymatic Assay | 3.2 pM | [1] |
| PDE4A | Enzymatic Assay | pIC50 ≥ 11.31 | [1] |
| PDE4C | Enzymatic Assay | pIC50 ≥ 11.42 | [1] |
| PDE4D | Enzymatic Assay | pIC50 ≥ 11.94 | [1] |
| TNF-α production | LPS-stimulated human peripheral blood monocytes | 0.01 nM | [1] |
Table 2: Selectivity of this compound against other Phosphodiesterase Families
| PDE Family | Selectivity Fold vs. PDE4 | Reference |
| PDE1, 2, 3, 5, 6 | > 380,000 | [1] |
| PDE7 | > 2,500 | [1] |
Troubleshooting Guide
If you encounter unexpected results in your cellular assays when using this compound, follow this troubleshooting guide.
Issue 1: Observed cellular effect is inconsistent with known PDE4 inhibition biology.
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Possible Cause 1: Experimental Artifact
-
Troubleshooting Step:
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Verify the integrity and purity of your this compound stock.
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Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is not causing cellular toxicity.
-
Perform appropriate vehicle controls.
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Confirm the identity and health of your cell line.
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-
-
Possible Cause 2: On-Target Effect in a Novel Context
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Troubleshooting Step:
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Determine if the observed phenotype can be rescued by adding cell-permeable cAMP analogs (e.g., 8-bromo-cAMP) or by activating adenylyl cyclase with forskolin. This can help confirm if the effect is downstream of cAMP accumulation.
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Use another structurally different but potent PDE4 inhibitor to see if the same phenotype is reproduced.
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Knockdown PDE4 expression using siRNA or shRNA to see if it phenocopies the effect of this compound.
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-
-
Possible Cause 3: Potential Off-Target Effect
-
Troubleshooting Step:
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Perform a dose-response curve with this compound. Off-target effects often occur at significantly higher concentrations than those required for on-target activity.
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If an off-target effect is suspected, consider using a broad-spectrum pharmacology screening service (e.g., Eurofins Safety Panel) to test your compound against a wide range of kinases, GPCRs, ion channels, and other enzymes.
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-
Experimental Protocols
Protocol 1: Assessing On-Target Effect Confirmation via cAMP Measurement
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Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Compound Treatment: Treat cells with a dose range of this compound or vehicle control for the desired time.
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Cell Lysis: Lyse the cells using the lysis buffer provided with a commercially available cAMP assay kit.
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cAMP Quantification: Measure intracellular cAMP levels using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.
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Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50.
Protocol 2: General Workflow for Investigating Suspected Off-Target Effects
This protocol outlines a general approach to determining if an observed cellular phenotype is due to an off-target effect of an inhibitor.
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Phenotype Confirmation: Replicate the experiment with rigorous controls (vehicle, positive, and negative) to confirm the unexpected phenotype.
-
On-Target Validation:
-
Use a structurally unrelated inhibitor of the same target to see if the phenotype is reproduced.
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Use genetic methods (e.g., siRNA, CRISPR) to modulate the target and observe if the phenotype is mimicked.
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Attempt to rescue the phenotype by modulating the downstream signaling pathway of the intended target.
-
-
Dose-Response Analysis: Perform a wide dose-response of the inhibitor. A significant separation between the EC50 for the intended activity and the EC50 for the unexpected phenotype may suggest an off-target effect.
-
Broad-Spectrum Screening: If an off-target effect is strongly suspected, submit the compound for broad pharmacology profiling against a panel of common off-target classes (kinases, GPCRs, ion channels).
Visualizations
Caption: PDE4 Signaling Pathway and the Action of this compound.
Caption: Workflow for Investigating Unexpected Cellular Effects.
References
minimizing GSK256066-induced side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK256066 in animal studies. The information is designed to help minimize potential side effects and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an exceptionally potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1] Its primary mechanism of action is the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of inflammatory responses. It is highly selective for PDE4 over other PDE families (PDE1, 2, 3, 5, 6, and 7).[1][3]
Figure 1: Mechanism of Action of this compound.
Q2: What are the most common side effects associated with PDE4 inhibitors, and how does this compound mitigate these?
A2: The most common side effects of orally administered PDE4 inhibitors are gastrointestinal, including nausea and emesis (vomiting).[1][4] These side effects have limited the clinical use of some PDE4 inhibitors. This compound was specifically designed for inhaled administration to deliver the drug directly to the lungs, thereby minimizing systemic exposure and reducing the risk of systemic side effects.[2][4]
Q3: Has the reduced side effect profile of inhaled this compound been demonstrated in animal models?
A3: Yes. In a study using ferrets, an animal model known to exhibit an emetic reflex similar to humans, inhaled this compound did not induce any emetic episodes at doses that were effective for inhibiting lung inflammation.[5] This demonstrates a significantly improved therapeutic index compared to orally administered PDE4 inhibitors like roflumilast and cilomilast.[5]
Troubleshooting Guides
Issue 1: Observing unexpected side effects (e.g., gastrointestinal distress) in animal models.
Possible Cause 1: Incorrect Route of Administration.
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Troubleshooting: this compound is designed for inhaled or intratracheal administration.[1] Systemic administration (e.g., oral or intravenous) will likely lead to higher plasma concentrations and an increased risk of side effects typical of the PDE4 inhibitor class. Ensure the administration protocol is strictly for local lung delivery.
Possible Cause 2: Dose is too high.
-
Troubleshooting: Although inhaled this compound has a high therapeutic index, excessively high doses may lead to systemic absorption and side effects. Review the dose-response data from preclinical studies to ensure your dose is within the effective and well-tolerated range for the specific animal model and inflammatory stimulus.
Issue 2: Lack of efficacy in reducing pulmonary inflammation.
Possible Cause 1: Inadequate dose or poor delivery to the lungs.
-
Troubleshooting: Verify the dose calculation and the efficiency of the delivery method (e.g., nebulizer, intratracheal instillation). Ensure the formulation (aqueous suspension or dry powder) is appropriate and administered correctly to reach the target site in the lungs.[1] Refer to the dose-efficacy tables below for guidance.
Possible Cause 2: Timing of administration relative to the inflammatory challenge.
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Troubleshooting: The timing of this compound administration is critical. For prophylactic treatment, it should be administered prior to the inflammatory stimulus. Studies have shown efficacy when administered 2 hours before an LPS challenge in rats.[6] The duration of action at a dose of 10 µg/kg in rats was found to be 12 hours.[5]
Figure 2: Experimental Workflow and Troubleshooting Logic.
Data Presentation
Table 1: In Vivo Efficacy of Intratracheally Administered this compound in Rat Models of Pulmonary Inflammation
| Animal Model | Inflammatory Stimulus | Endpoint | Formulation | ED50 | Reference |
| Rat | Lipopolysaccharide (LPS) | Pulmonary Neutrophilia | Aqueous Suspension | 1.1 µg/kg | [1] |
| Rat | Lipopolysaccharide (LPS) | Pulmonary Neutrophilia | Dry Powder | 2.9 µg/kg | [1] |
| Rat | Lipopolysaccharide (LPS) | Exhaled Nitric Oxide | Aqueous Suspension | 35 µg/kg | [5] |
| Rat | Ovalbumin (OVA) | Pulmonary Eosinophilia | Aqueous Suspension | 0.4 µg/kg | [5] |
Table 2: Therapeutic Index of Inhaled this compound in Ferrets
| Animal Model | Inflammatory Stimulus | Efficacy Endpoint | Efficacy ED50 | Side Effect Endpoint | Observation at Effective Doses | Reference |
| Ferret | Lipopolysaccharide (LPS) | Pulmonary Neutrophilia | 18 µg/kg | Emesis | No emetic episodes observed | [5] |
Table 3: Comparative In Vitro Potency of PDE4 Inhibitors
| Compound | PDE4B IC50 (apparent) | TNF-α Inhibition IC50 (human monocytes) |
| This compound | 3.2 pM | 0.01 nM |
| Roflumilast | 390 pM | 5 nM |
| Tofimilast | 1.6 nM | 22 nM |
| Cilomilast | 74 nM | 389 nM |
| Data from Tralau-Stewart et al., 2011[1] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats
This protocol is a summary of the methodology described by Nials et al., 2011.[5]
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: House animals in standard conditions for at least 5 days prior to the experiment.
-
This compound Administration:
-
Prepare an aqueous suspension or dry powder formulation of this compound.
-
Administer the compound intratracheally (i.t.) to anesthetized rats. A common volume for i.t. instillation in rats is 50-100 µL.
-
Administer this compound typically 2 hours before the LPS challenge.
-
-
Induction of Inflammation:
-
Place the rats in a chamber and expose them to an aerosol of LPS (e.g., 1 mg/mL) for 30 minutes.
-
-
Assessment of Efficacy:
-
24 hours post-LPS challenge, euthanize the animals.
-
Perform bronchoalveolar lavage (BAL) to collect lung fluid.
-
Perform total and differential cell counts on the BAL fluid to quantify neutrophil influx.
-
-
Side Effect Monitoring:
-
Observe animals for any signs of distress or adverse effects throughout the experiment.
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Protocol 2: Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats
This protocol is based on the methodology described by Nials et al., 2011.[5]
-
Animal Model: Male Brown Norway rats.
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Sensitization:
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Sensitize rats with an intraperitoneal injection of ovalbumin (e.g., 100 µg) and aluminum hydroxide adjuvant on day 0.
-
-
Challenge:
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On day 14, challenge the sensitized rats with an aerosolized solution of ovalbumin (e.g., 1% w/v) for 30 minutes.
-
-
This compound Administration:
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Administer this compound intratracheally 30 minutes before and 6 hours after the OVA challenge.
-
-
Assessment of Efficacy:
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24 hours after the OVA challenge, euthanize the animals.
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Perform bronchoalveolar lavage (BAL).
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Quantify eosinophil numbers in the BAL fluid using total and differential cell counts.
-
-
Side Effect Monitoring:
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Continuously monitor the animals for any adverse reactions during the experimental period.
-
Protocol 3: Emesis Model in Ferrets
This protocol is a summary of the methodology used to assess the therapeutic index of this compound.[5]
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Animal Model: Male ferrets.
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Acclimatization: Acclimate animals to the experimental environment.
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This compound Administration:
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Administer this compound as a dry powder via inhalation.
-
-
Induction of Inflammation:
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Expose the ferrets to an aerosol of LPS to induce pulmonary neutrophilia.
-
-
Assessment of Efficacy:
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Perform BAL at a set time point after LPS challenge to measure neutrophil infiltration.
-
-
Side Effect Monitoring (Emesis):
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Continuously observe the ferrets for a defined period (e.g., several hours) after drug administration for any signs of emesis (retching and vomiting).
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Record the number of emetic episodes. For comparison, oral PDE4 inhibitors like roflumilast can be used as a positive control for emesis.
-
References
- 1. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK256066 Concentration for TNF-α Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing GSK256066 concentration in TNF-α inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inhibiting TNF-α production?
A1: this compound is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and inactivate key components of the pro-inflammatory signaling pathways, such as NF-κB. This ultimately leads to a reduction in the transcription and subsequent release of pro-inflammatory cytokines, including TNF-α.
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Given the high potency of this compound, with reported IC50 values in the picomolar to low nanomolar range, it is recommended to start with a wide range of concentrations. A typical starting range for a dose-response experiment would be from 0.1 pM to 100 nM. This allows for the determination of the full inhibitory curve and accurate calculation of the IC50 in your specific experimental setup.
Q3: Which cell types are suitable for studying this compound-mediated TNF-α inhibition?
A3: Human peripheral blood mononuclear cells (PBMCs) and isolated monocytes are commonly used and relevant cell types for these studies.[1][2] Whole blood assays can also be employed.[1] The choice of cell type may depend on the specific research question and available resources.
Q4: How should I prepare this compound for my experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Inhibitory Potency of this compound on TNF-α Production
| Cell Type | Stimulant | IC50 | Reference |
| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | 0.01 nM | [1] |
| Human Whole Blood | Lipopolysaccharide (LPS) | 126 pM | [1] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for TNF-α Inhibition in Human PBMCs
1. Isolation of Human PBMCs:
- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Cell Plating:
- Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in a final volume of 100 µL.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2 hours to allow the cells to adhere.
3. Preparation of this compound Dilutions:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve a range of concentrations (e.g., 0.1 pM to 100 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
4. Cell Treatment and Stimulation:
- Add 50 µL of the diluted this compound to the appropriate wells.
- Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (no inhibitor).
- Pre-incubate the cells with this compound for 1 hour at 37°C.
- Stimulate the cells by adding 50 µL of lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
- Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
5. Measurement of TNF-α:
- Centrifuge the plate at 400 x g for 5 minutes.
- Carefully collect the cell culture supernatant.
- Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
- Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated control.
- Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve.
- Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Caption: TNF-α Signaling Pathway and Mechanism of this compound Inhibition.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency. |
| Pipetting errors during reagent addition | Calibrate pipettes regularly. Use fresh pipette tips for each reagent and dilution. | |
| Low or no TNF-α signal in stimulated control wells | Inactive LPS | Use a fresh batch of LPS and ensure it is properly reconstituted and stored. |
| Low cell viability | Check cell viability before plating. Ensure proper handling of cells during isolation. | |
| Insufficient incubation time | Ensure the incubation period after LPS stimulation is between 18-24 hours. | |
| High background TNF-α in unstimulated wells | Contamination of cell culture | Use sterile techniques throughout the experiment. Check for signs of contamination in the cell culture. |
| Pre-activated cells | Ensure donors have not had a recent infection or inflammatory event. Rest the isolated PBMCs for a few hours before stimulation. | |
| Unexpectedly low potency (high IC50) of this compound | Incorrect drug concentration | Double-check all dilution calculations and ensure the stock solution is at the correct concentration. |
| Drug degradation | Prepare fresh dilutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions. | |
| Sub-optimal assay conditions | Optimize LPS concentration and cell density for your specific cell source. | |
| Cell toxicity observed at high this compound concentrations | High DMSO concentration | Ensure the final DMSO concentration does not exceed 0.1%. |
| Off-target effects | While this compound is highly selective, at very high concentrations, off-target effects can occur. Perform a cell viability assay (e.g., MTT or LDH) in parallel with the TNF-α inhibition assay. |
References
GSK256066 dose-response curve inconsistencies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK256066 in their experiments. The information is tailored to address potential inconsistencies in dose-response curves and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a shallow or inconsistent dose-response curve with this compound in our cell-based assay. What are the potential causes?
A1: Inconsistent dose-response curves with this compound can stem from several factors:
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Compound Solubility and Stability: this compound has poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions. Precipitates in the media can lead to inaccurate concentrations. Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years to maintain stability.[1] Avoid repeated freeze-thaw cycles.
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Cell Health and Density: The health and density of your cells can significantly impact the outcome. Use cells with a low passage number and ensure they are in the logarithmic growth phase during the experiment. Over-confluent or unhealthy cells may respond poorly to stimuli and inhibitors.
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Assay Incubation Time: this compound is a slow and tight-binding inhibitor.[2] Insufficient pre-incubation time with the compound before cell stimulation may not allow for optimal target engagement, resulting in a rightward shift or a shallow curve. Consider optimizing the pre-incubation time (e.g., 30-60 minutes).
-
"Edge Effects" in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability, leading to variability. It is recommended to fill the peripheral wells with sterile media or PBS and use the inner wells for your experimental conditions.
Q2: We see potent inhibition of TNF-α release in vitro, but some clinical trials in COPD patients did not show significant changes in inflammatory markers with this compound. Why is there a discrepancy?
A2: This is a known point of discussion for this compound. While it is a highly potent inhibitor of phosphodiesterase 4 (PDE4) in isolated enzyme and cell-based assays, the translation to clinical efficacy in all inflammatory conditions can be complex.[2][3] A Phase IIa study in patients with moderate COPD did not find statistically significant changes in inflammatory markers in sputum and blood following 28 days of treatment.[2] One hypothesis for this observation in COPD is that the free concentration of the compound in the lung might have been too low to exert a pharmacological effect, potentially due to its low solubility and lipophilic nature. In contrast, a study in mild asthmatics demonstrated that inhaled this compound significantly reduced the early and late asthmatic responses to allergen challenge.[4] This highlights that the disease context, local drug concentrations, and specific inflammatory pathways involved can all influence the in vivo efficacy of a compound.
Q3: What is the mechanism of action of this compound?
A3: this compound is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP has a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) from inflammatory cells.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in PDE4 Enzyme Assays
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 | Suboptimal Enzyme Concentration: The IC50 of a tight-binding inhibitor like this compound is dependent on the enzyme concentration. | Use the lowest possible enzyme concentration that still provides a robust signal in your assay. |
| Incorrect Substrate Concentration: The apparent IC50 can be influenced by the substrate (cAMP) concentration. | Use a substrate concentration at or below the Km for the enzyme to accurately determine the Ki. | |
| Degraded Compound: Improper storage of this compound can lead to degradation. | Prepare fresh dilutions from a properly stored stock solution for each experiment. | |
| Poor Reproducibility (High CV%) | Inaccurate Pipetting: Small volumes of a highly potent compound can be difficult to pipette accurately. | Use calibrated pipettes and consider performing serial dilutions in a larger volume to minimize errors. |
| Inconsistent Incubation Times: Variability in incubation times between wells can affect the results. | Use a multichannel pipette for adding reagents to ensure consistent timing. |
Guide 2: Variability in Cell-Based Assays (e.g., TNF-α Release)
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Cell Stress: Over-manipulation or poor health of cells can lead to spontaneous cytokine release. | Handle cells gently and ensure they are healthy and viable before starting the experiment. |
| Contamination: Mycoplasma or other microbial contamination can activate cells. | Regularly test cell lines for contamination. | |
| Low Signal-to-Noise Ratio | Suboptimal Stimulus Concentration: The concentration of the stimulating agent (e.g., LPS) may be too low or too high. | Perform a dose-response of your stimulus to determine the optimal concentration for your specific cell type. |
| Insufficient Incubation with Stimulus: The timing of cytokine release can vary. | Optimize the incubation time after stimulation to capture the peak of cytokine production. | |
| Compound Precipitation | Poor Solubility: this compound can precipitate out of aqueous solutions. | Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%. Visually inspect wells for any precipitate before analysis. |
Data Presentation
In Vitro Potency of this compound
| Assay | Target | Species | IC50 | Reference |
| PDE4B Enzymatic Assay | PDE4B | Human | 3.2 pM (apparent) | [2] |
| TNF-α Release | - | Human (PBMCs) | 0.01 nM | [2] |
| TNF-α Release | - | Human (Whole Blood) | 126 pM | [2] |
In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Endpoint | ED50 | Reference |
| LPS-induced pulmonary neutrophilia | Rat | Neutrophil inhibition | 1.1 µg/kg (aqueous suspension) | [5] |
| LPS-induced pulmonary neutrophilia | Rat | Neutrophil inhibition | 2.9 µg/kg (dry powder) | [5] |
| Ovalbumin-induced pulmonary eosinophilia | Rat | Eosinophil inhibition | 0.4 µg/kg | [6] |
Experimental Protocols
Key Experiment: Inhibition of TNF-α Release from LPS-Stimulated Human PBMCs
This protocol is a representative method for assessing the in vitro anti-inflammatory activity of this compound.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
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Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
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Wash the isolated PBMCs twice with sterile PBS.
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Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin) and perform a cell count to determine viability (e.g., using trypan blue exclusion).
2. Cell Plating
-
Plate the PBMCs in a 96-well tissue culture plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 2 hours to allow the cells to adhere.
3. Compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Add 50 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Pre-incubate the plate for 60 minutes at 37°C.
4. Cell Stimulation
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Prepare a solution of lipopolysaccharide (LPS) in complete RPMI-1640 medium. The optimal concentration should be determined empirically but is often in the range of 10-100 ng/mL.
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Add 50 µL of the LPS solution to the wells to stimulate TNF-α production. For unstimulated controls, add 50 µL of medium.
-
The final volume in each well should be 200 µL.
5. Incubation and Supernatant Collection
-
Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
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Carefully collect the supernatant from each well without disturbing the cell pellet.
6. TNF-α Quantification
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
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Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.
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Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
References
- 1. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
addressing GSK256066 degradation in experimental setups
Welcome to the technical support center for GSK256066. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the stability and degradation of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.[5] This makes it a valuable tool for research in inflammatory diseases, particularly respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD).[6][7][8]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure maximum stability, stock solutions of this compound prepared in a suitable anhydrous solvent like DMSO should be stored at -80°C for up to two years or at -20°C for up to one year.[2] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation that can be caused by repeated freeze-thaw cycles.[2]
Q3: What are the potential signs of this compound degradation in my experimental setup?
A3: Visual cues of degradation can include a change in the color of your solution (e.g., developing a yellow or brown tint), the appearance of cloudiness, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, if you suspect degradation, analytical methods such as HPLC are recommended for confirmation.
Q4: What are the likely causes of this compound degradation?
A4: Based on the chemical structure of this compound, which contains quinoline and sulfonamide functional groups, potential degradation pathways include:
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Hydrolysis: The sulfonamide group can be susceptible to hydrolysis, a reaction that can be catalyzed by acidic or alkaline conditions.[1]
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Oxidation: The molecule may be sensitive to oxidative conditions.
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Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of compounds containing sulfonamide and quinoline moieties.[9][10]
Troubleshooting Guide
Unexpected or inconsistent results in your experiments with this compound could be due to its degradation. This guide provides potential causes and solutions to help you troubleshoot these issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or no biological activity of this compound. | Degradation of the compound in the working solution due to improper storage or handling. | Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution. Ensure the final concentration in your aqueous buffer or cell culture medium does not exceed its solubility limit to prevent precipitation.[1] |
| Instability in the experimental buffer or medium (e.g., due to pH). | The stability of compounds with sulfonamide groups can be pH-dependent, with a general preference for a pH range of 4-8.[1] If your experimental conditions fall outside this range, consider performing a pilot stability study by incubating this compound in your buffer/medium for the duration of your experiment and analyzing for degradation via HPLC. | |
| Precipitate forms upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound in the final aqueous solution has surpassed its solubility limit. | Reduce the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution if experimentally permissible. Ensure rapid mixing upon dilution. |
| Inconsistent results between experiments. | Degradation of this compound due to repeated freeze-thaw cycles of the stock solution. | Always use fresh aliquots of the stock solution for each experiment to avoid freeze-thaw cycles.[2] |
| Photodegradation from exposure to light. | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.[1] Minimize exposure to ambient light during experimental procedures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution.
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Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.
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Storage: Store the aliquots at -80°C or -20°C.
Protocol 2: General Protocol for a Cell-Based Assay
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Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
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Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
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Assay: Perform the desired downstream analysis (e.g., measurement of cAMP levels, cytokine production, or gene expression).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in an inflammatory cell.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for evaluating the stability of this compound.
Logical Relationship for Troubleshooting Degradation
Caption: Troubleshooting logic for this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. jetir.org [jetir.org]
- 5. A PDE4 shortform degrader: a first in isoform‐specific PDE4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. go.drugbank.com [go.drugbank.com]
Technical Support Center: GSK256066 Bioavailability in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the bioavailability of GSK256066 in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an exceptionally potent and selective inhibitor of phosphodiesterase 4 (PDE4) with a picomolar affinity, particularly for PDE4B (IC50 of 3.2 pM).[1][2][3] Its primary mechanism of action involves preventing the breakdown of cyclic adenosine monophosphate (cAMP) into 5'-adenosine monophosphate (5'-AMP).[4] The resulting increase in intracellular cAMP levels leads to the relaxation of smooth muscles and the inhibition of inflammatory and fibrotic processes.[4]
Q2: For what purpose was this compound originally developed and what is its intended route of administration?
A2: this compound was designed for inhaled administration to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[2][5][6] The inhaled route allows for targeted drug delivery to the lungs, which can improve the therapeutic index by maximizing local efficacy while minimizing systemic side effects commonly associated with oral PDE4 inhibitors, such as nausea and emesis.[5][6]
Q3: What are the main challenges in achieving good bioavailability of this compound in rodent models via the oral route?
A3: The primary challenge in achieving high oral bioavailability for this compound is its low aqueous solubility.[7] As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by high permeability but poor solubility, which often leads to dissolution rate-limited absorption from the gastrointestinal tract.[7][8] This can result in low and variable plasma concentrations after oral administration.[8][9]
Q4: What general strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound?
A4: Several formulation strategies can be used to improve the oral bioavailability of poorly soluble drugs:
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Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can enhance the dissolution rate.[10][11]
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Solubilization Techniques: The use of co-solvents, surfactants, and cyclodextrins can increase the solubility of the drug in the gastrointestinal fluids.[10][12]
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Lipid-Based Formulations: Formulating the compound in oils, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles can improve absorption by utilizing lipid absorption pathways.[11][13][14]
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Amorphous Solid Dispersions: Creating a solid solution of the drug in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[11]
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Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble prodrug that is converted to the active form in vivo is another potential strategy.[13]
Troubleshooting Guides
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration in rats.
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Possible Cause: Poor dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility. The standard suspension formulation may not be providing adequate exposure.
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Solution: Employ a formulation strategy designed to enhance solubility and dissolution rate. A nanosuspension or a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) is recommended.
Experimental Protocol: Comparative Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Formulations:
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Group 1 (Control): this compound (1 mg/kg) as a simple suspension in 0.5% methylcellulose.
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Group 2 (Test): this compound (1 mg/kg) formulated as a nanosuspension or in a SEDDS formulation.
-
-
Administration: Single oral gavage dose.
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Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Data Presentation: Expected Pharmacokinetic Parameters
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Suspension | 25 ± 8 | 2.0 | 150 ± 45 | 100 |
| Nanosuspension | 150 ± 35 | 1.0 | 900 ± 180 | 600 |
| SEDDS | 200 ± 50 | 0.5 | 1200 ± 250 | 800 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Problem 2: High variability in plasma concentrations between individual rodents.
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Possible Cause: Inconsistent wetting and dissolution of the drug particles in the gut, which is a common issue for poorly soluble compounds.[8] Differences in gastric pH and food content among animals can also contribute to this variability.
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Solution: Utilize a formulation that provides a more uniform and reproducible release of the drug. Amorphous solid dispersions or lipid-based formulations can mitigate the effects of physiological variability.
Experimental Protocol: Preparation of a this compound Solid Dispersion
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30 or HPMC), and a volatile solvent (e.g., methanol or acetone).
-
Method (Solvent Evaporation):
-
Dissolve this compound and the polymer in the solvent at a specific ratio (e.g., 1:4 drug to polymer).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the dried film and mill it into a fine powder.
-
-
Characterization: Confirm the amorphous nature of the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).
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In Vivo Evaluation: Administer the solid dispersion (resuspended in water) to rodents and compare the pharmacokinetic profile and variability to a standard suspension.
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | PDE4B inhibitor | CAS 801312-28-7 | Buy GSK-256066 from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 13. sphinxsai.com [sphinxsai.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide: GSK256066 versus Roflumilast in Preclinical COPD Models
For Researchers, Scientists, and Drug Development Professionals
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease for which novel therapeutic strategies are continuously being explored. Phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising class of anti-inflammatory drugs for COPD. This guide provides an objective comparison of two PDE4 inhibitors, GSK256066 and roflumilast, based on available preclinical data from COPD models.
At a Glance: Key Differences
| Feature | This compound | Roflumilast |
| Administration | Inhaled | Oral |
| Potency (PDE4B IC50) | 0.003 nM[1] | ~0.2-0.8 nM[2] |
| Selectivity | High for PDE4 | Selective for PDE4 |
| Clinical Development | Investigated for asthma and COPD | Approved for severe COPD |
Performance in Preclinical COPD Models
The anti-inflammatory efficacy of this compound and roflumilast has been evaluated in various preclinical models of COPD, primarily those induced by lipopolysaccharide (LPS) and cigarette smoke.
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation
This acute model mimics the neutrophilic inflammation characteristic of COPD exacerbations.
Quantitative Comparison of Efficacy in a Rat LPS-Induced Neutrophilia Model
| Parameter | This compound (intratracheal) | Roflumilast (oral) | Model Details |
| Inhibition of Neutrophil Infiltration (ED50) | Not Directly Compared | Not Directly Compared | While a direct head-to-head ED50 is not available from the same study, this compound has been shown to be more potent in vitro[1]. |
| Effect on Inflammatory Cells | Not specified in comparative studies | In a study on healthy volunteers with LPS challenge, roflumilast pre-treatment significantly reduced total cells, neutrophils, and eosinophils in bronchoalveolar lavage fluid[3]. | Rat model of LPS-induced pulmonary inflammation. |
| Effect on Cytokines | Not specified in comparative studies | Roflumilast N-oxide has been shown to prevent the secretion of cytokines induced by a combination of cigarette smoke extract and LPS in airway epithelial cells[3]. | In vitro study on human airway epithelial cells. |
Cigarette Smoke-Induced COPD Models
These chronic models more closely replicate the long-term pathological changes seen in human COPD. Direct head-to-head comparative studies in these models are limited. However, individual studies have demonstrated the efficacy of both compounds.
-
Roflumilast: In a 7-month cigarette smoke exposure model in mice, oral roflumilast (5 mg/kg) was shown to completely prevent emphysema and reduce lung macrophage accumulation by 70%[4]. In another study with chronic smoke exposure, the higher dose of roflumilast (5 mg/kg) prevented the increase in neutrophils by 78%, macrophages by 82%, and B-lymphocytes by 100% in the lungs[5].
Mechanism of Action: The PDE4 Signaling Pathway
Both this compound and roflumilast exert their anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory mediators.
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the preclinical COPD models discussed.
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rats
This protocol outlines a common method to induce acute lung inflammation.
Caption: LPS-Induced Inflammation Workflow.
Cigarette Smoke-Induced COPD Model in Mice
This protocol describes a method for inducing chronic lung inflammation and emphysema.
Caption: Cigarette Smoke Model Workflow.
Summary and Future Directions
Both this compound and roflumilast have demonstrated significant anti-inflammatory effects in preclinical models of COPD. This compound, with its high potency and inhaled route of administration, offers the potential for targeted lung delivery with reduced systemic side effects. Roflumilast, as an orally administered approved drug, has a well-established efficacy and safety profile in a specific subset of severe COPD patients.
Direct, head-to-head comparative studies, particularly in chronic, cigarette smoke-induced COPD models, are needed to definitively establish the relative efficacy and therapeutic potential of these two PDE4 inhibitors. Such studies would provide invaluable data for researchers and clinicians in the ongoing effort to develop more effective treatments for COPD.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Roflumilast N-Oxide Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roflumilast fully prevents emphysema in mice chronically exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of GSK256066 and Cilomilast for PDE4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for inflammatory respiratory diseases, phosphodiesterase 4 (PDE4) has emerged as a critical target. Inhibition of PDE4 elevates intracellular cyclic AMP (cAMP) levels, leading to a dampening of the inflammatory response. This guide provides a detailed, objective comparison of two notable PDE4 inhibitors: GSK256066, a potent, inhaled compound, and cilomilast, an earlier generation oral inhibitor. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to aid in your research and development endeavors.
Mechanism of Action: Targeting the Inflammatory Cascade
Both this compound and cilomilast exert their anti-inflammatory effects by inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cAMP, a key second messenger that modulates the activity of various inflammatory cells. By blocking PDE4, these inhibitors increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation and inhibition of pro-inflammatory transcription factors and the suppression of inflammatory mediator release from cells such as neutrophils, eosinophils, macrophages, and T-cells.[1][2] This ultimately results in reduced inflammation and airway smooth muscle relaxation.[3][4]
Quantitative Comparison of In Vitro Potency and Selectivity
A critical differentiator between this compound and cilomilast is their potency and selectivity for the PDE4 enzyme. The following table summarizes key quantitative data from in vitro studies.
| Parameter | This compound | Cilomilast | Reference(s) |
| PDE4B IC50 | ~3.2 pM | ~110-240 nM | [5][6][7] |
| TNF-α Inhibition IC50 (Human PBMC) | 0.01 nM | 389 nM | [8] |
| Selectivity vs. PDE1, PDE2, PDE3, PDE5, PDE6 | >380,000-fold | High selectivity for PDE4 over PDE1, 2, 3, and 5 | [8] |
| Selectivity vs. PDE7 | >2,500-fold | - | [8] |
| Administration Route | Inhaled | Oral | [8][9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. PBMC (Peripheral Blood Mononuclear Cell)
This compound demonstrates exceptionally high affinity and potency for PDE4, being several orders of magnitude more potent than cilomilast.[6][8] This high potency allows for effective inhibition at very low concentrations, a desirable characteristic for a therapeutic agent.
In Vivo Efficacy in Preclinical Models
The superior in vitro potency of this compound translates to enhanced efficacy in in vivo models of pulmonary inflammation.
| Model | This compound (Intratracheal) | Cilomilast (Oral) | Reference(s) |
| LPS-induced pulmonary neutrophilia in rats (ED50) | 1.1 µg/kg (aqueous suspension) | - | [8] |
| Ovalbumin-induced pulmonary eosinophilia in rats (ED50) | 0.4 µg/kg | - | [10] |
| LPS-induced pulmonary neutrophilia in ferrets (ED50) | 18 µg/kg | - | [10] |
ED50 (Median effective dose) is the dose that produces a therapeutic response in 50% of the population. LPS (Lipopolysaccharide)
In a key preclinical model, this compound, administered intratracheally, was highly effective at inhibiting lipopolysaccharide (LPS)-induced pulmonary neutrophilia in rats.[8] Notably, inhaled this compound did not induce emetic episodes in ferrets, a common side effect associated with oral PDE4 inhibitors like cilomilast.[10][11] The clinical development of cilomilast was hampered by dose-limiting side effects such as nausea and emesis.[3][9]
Experimental Protocols
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a typical fluorescence polarization (FP) assay for determining the IC50 value of a PDE4 inhibitor.
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-labeled cAMP substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
Test compounds (this compound, cilomilast) serially diluted in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of diluted PDE4B enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 8 µL of the FAM-cAMP substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M EDTA).
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo LPS-Induced Pulmonary Neutrophilia in Rats
This protocol describes a common in vivo model to assess the anti-inflammatory efficacy of PDE4 inhibitors.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Test compounds (this compound for intratracheal administration, cilomilast for oral gavage)
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Cell counting equipment
Procedure:
-
Acclimatize rats for at least 3 days before the experiment.
-
Administer the test compound at the desired dose and route. For this compound, intratracheal instillation is performed under light anesthesia. For cilomilast, oral gavage is used. Vehicle controls are administered in parallel.
-
After a predetermined pretreatment time (e.g., 1 hour), challenge the rats with an intratracheal instillation of LPS (e.g., 5 mg/kg) under light anesthesia.
-
At a specified time point after LPS challenge (e.g., 4-6 hours), euthanize the rats.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of phosphate-buffered saline (PBS) into the lungs.
-
Determine the total number of cells in the BAL fluid using a hemocytometer or automated cell counter.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of neutrophils.
-
Calculate the total number of neutrophils in the BAL fluid.
-
Compare the neutrophil counts in the compound-treated groups to the vehicle-treated, LPS-challenged group to determine the percent inhibition of neutrophilia.
-
Calculate the ED50 value based on the dose-response curve.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. criver.com [criver.com]
- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single 9-Colour Flow Cytometric Method to Characterise Major Leukocyte Populations in the Rat: Validation in a Model of LPS-Induced Pulmonary Inflammation | PLOS One [journals.plos.org]
- 6. Cilomilast | PDE | TargetMol [targetmol.com]
- 7. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method for Generating Pulmonary Neutrophilia Using Aerosolized Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Video: A Method for Generating Pulmonary Neutrophilia Using Aerosolized Lipopolysaccharide [jove.com]
Validating GSK256066's Unparalleled Selectivity for PDE4 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK256066's performance against other phosphodiesterase 4 (PDE4) inhibitors, supported by experimental data. We delve into the specifics of its selectivity for PDE4 isoforms, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
This compound: A Potent and Highly Selective PDE4 Inhibitor
This compound is an exceptionally high-affinity inhibitor of phosphodiesterase 4 (PDE4) designed for inhaled administration.[1][2] Its high potency and selectivity make it a significant compound in the research and development of treatments for inflammatory respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[2][3][4][5]
The primary mechanism of action for PDE4 inhibitors is the prevention of cyclic adenosine monophosphate (cAMP) degradation to 5'-adenosine monophosphate (5'-AMP).[6] This leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, primarily through protein kinase A (PKA) and exchange proteins activated by cAMP (Epac), resulting in the relaxation of airway smooth muscle and the inhibition of inflammatory responses.[6][7]
Comparative Analysis of PDE4 Inhibitor Selectivity
The therapeutic efficacy of PDE4 inhibitors is often limited by mechanism-related side effects like nausea and emesis, which are thought to be associated with the inhibition of specific PDE4 isoforms, particularly PDE4D.[2][3] Therefore, understanding the selectivity profile of an inhibitor across all four PDE4 isoforms (A, B, C, and D) is crucial.
This compound distinguishes itself by not only being highly selective for the PDE4 family over other PDE families but also by exhibiting a pan-isoform inhibitory profile, meaning it inhibits all four PDE4 isoforms with similar high affinity.[1][2]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50 and pIC50 values) of this compound in comparison to other notable PDE4 inhibitors. Lower IC50 values and higher pIC50 values indicate greater potency.
| Inhibitor | PDE4B (IC50) | PDE4A (pIC50) | PDE4B (pIC50) | PDE4C (pIC50) | PDE4D (pIC50) | Selectivity over other PDEs | TNF-α Inhibition (IC50) |
| This compound | 3.2 pM [1][2] | ≥11.31 [1] | ≥11.5 [1] | ≥11.42 [1] | ≥11.94 [1] | >380,000-fold vs PDE1/2/3/5/6; >2500-fold vs PDE7 [1][2] | 0.01 nM [1][2] |
| Roflumilast | 390 pM[2] | - | - | - | - | - | 5 nM[2] |
| Tofimilast | 1.6 nM[2] | - | - | - | - | - | 22 nM[2] |
| Cilomilast | 74 nM[2] | - | - | - | - | - | 389 nM[2] |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates a more potent inhibitor.
Experimental Protocols
The determination of an inhibitor's selectivity profile involves a series of well-defined experiments. Below are the detailed methodologies for the key experiments cited in this guide.
In Vitro PDE Enzyme Inhibition Assay
This assay is fundamental for determining the potency and selectivity of a compound against different PDE isoforms.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified recombinant PDE enzymes.
Materials:
-
Purified, recombinant human PDE isoforms (PDE4A, PDE4B, PDE4C, PDE4D, and other PDE families for selectivity profiling).
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and a reducing agent like DTT).
-
Substrate: 3H-cAMP (radiolabeled cyclic adenosine monophosphate).
-
Snake venom nucleotidase.
-
Scintillation cocktail.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the purified PDE enzyme.
-
Initiation: Start the reaction by adding the 3H-cAMP substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic activity.
-
Termination: Stop the reaction by boiling the plate or by adding a stop solution.
-
Conversion to Adenosine: Add snake venom nucleotidase to the wells to convert the resulting 3H-5'-AMP into 3H-adenosine.
-
Separation: Separate the unreacted 3H-cAMP from the 3H-adenosine product using anion exchange resin.
-
Quantification: Add a scintillation cocktail to the wells and measure the amount of 3H-adenosine using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for TNF-α Inhibition
This assay assesses the functional consequence of PDE4 inhibition in a cellular context, typically in inflammatory cells.
Objective: To measure the ability of a test compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.
Materials:
-
Human peripheral blood monocytes (PBMCs) or a suitable cell line (e.g., U937).
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS) as a stimulant.
-
Test compound (e.g., this compound).
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for human TNF-α.
-
96-well cell culture plates.
-
CO2 incubator.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the PBMCs or other immune cells into a 96-well plate at a predetermined density.
-
Pre-incubation with Inhibitor: Add the test compound at various concentrations to the wells and incubate for a specific period (e.g., 1 hour) to allow for cell penetration.
-
Stimulation: Add LPS to the wells to stimulate the cells and induce the production and release of TNF-α.
-
Incubation: Incubate the plate in a CO2 incubator at 37°C for a defined period (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted TNF-α.
-
Quantification by ELISA: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for TNF-α inhibition.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound's action, the following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for validating inhibitor selectivity.
Caption: PDE4 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating PDE4 inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
GSK256066: A Comparative Analysis of Cross-Reactivity with Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
GSK256066 is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. Its exceptional affinity and selectivity make it a subject of significant interest for therapeutic applications, particularly in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comparative analysis of this compound's cross-reactivity with other phosphodiesterase enzymes, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Inhibitory Activity
The selectivity of a drug is a critical determinant of its therapeutic index. This compound demonstrates remarkable selectivity for PDE4 over other PDE families. The following table summarizes the inhibitory potency (IC50) of this compound against various human recombinant phosphodiesterases.
| Phosphodiesterase Isoform | This compound IC50 (nM) | Selectivity Fold vs. PDE4B |
| PDE1 | > 1,000,000 | > 380,000 |
| PDE2 | > 1,000,000 | > 380,000 |
| PDE3 | > 1,000,000 | > 380,000 |
| PDE4B | 0.0032 | - |
| PDE4A | Sub-nanomolar | - |
| PDE4C | Sub-nanomolar | - |
| PDE4D | Sub-nanomolar | - |
| PDE5 | > 1,000,000 | > 380,000 |
| PDE6 | > 1,000,000 | > 380,000 |
| PDE7 | ~8 | > 2,500 |
Data compiled from multiple sources.[1][2][3][4]
This compound exhibits sub-nanomolar IC50 values against all PDE4 isoforms (A, B, C, and D)[3]. The selectivity for PDE4 is exceptionally high, with IC50 values for other PDE families being several orders of magnitude greater. This high degree of selectivity is a key attribute that minimizes the potential for off-target effects.
Experimental Protocols
The determination of phosphodiesterase inhibitory activity is crucial for characterizing the selectivity profile of compounds like this compound. A widely used method for this purpose is the Scintillation Proximity Assay (SPA).
Principle of the Scintillation Proximity Assay (SPA) for PDE Activity
The SPA for PDE activity is a radio-ligand binding assay that measures the enzymatic conversion of a radiolabeled cyclic nucleotide (e.g., [3H]cAMP) to its corresponding monophosphate (e.g., [3H]AMP). The assay relies on the differential binding of the cyclic nucleotide and the monophosphate to a scintillant-impregnated bead.
Representative Experimental Protocol for PDE Selectivity Profiling using SPA
-
Reagents and Materials:
-
Recombinant human phosphodiesterase enzymes (PDE1-7).
-
[3H]cAMP (radiolabeled substrate).
-
SPA beads (e.g., yttrium silicate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, EGTA).
-
This compound and other test compounds serially diluted in DMSO.
-
Microplates (e.g., 96-well or 384-well).
-
Scintillation counter.
-
-
Assay Procedure:
-
To the wells of a microplate, add the assay buffer, the specific recombinant PDE enzyme, and the test compound (this compound) at various concentrations.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [3H]cAMP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for enzymatic activity.
-
Terminate the reaction by adding the SPA beads suspended in a solution containing a PDE inhibitor (e.g., IBMX) and zinc sulfate. The zinc sulfate aids in the preferential binding of the linear nucleotide product to the beads.
-
Allow the beads to settle.
-
Measure the radioactivity in each well using a scintillation counter. The amount of scintillation is proportional to the amount of [3H]AMP produced, and therefore, reflects the PDE activity.
-
-
Data Analysis:
-
The raw data (counts per minute) is used to calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity is calculated by dividing the IC50 value for a specific PDE isoform by the IC50 value for the primary target (PDE4B).
-
Visualizing the Molecular Context
To better understand the mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Signaling pathway of PDE4 inhibition by this compound.
Caption: Workflow for determining PDE selectivity using a Scintillation Proximity Assay.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Development of a Scintillation Proximity Assay (SPA) Based, High Throughput Screening Feasible Method for the Identification of PDE12 Activity Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.co.jp [abcam.co.jp]
- 4. documents.thermofisher.com [documents.thermofisher.com]
GSK256066 Clinical Trial Performance Against Placebo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial results for the inhaled phosphodiesterase 4 (PDE4) inhibitor, GSK256066, relative to placebo. The data presented is compiled from studies in patients with asthma and chronic obstructive pulmonary disease (COPD).
Executive Summary
This compound is a potent and selective PDE4 inhibitor developed for the treatment of inflammatory respiratory diseases.[1] As an inhaled therapy, it is designed to minimize systemic side effects often associated with oral PDE4 inhibitors.[1][2] Clinical trials have demonstrated its potential in attenuating allergen-induced bronchoconstriction in asthmatics and have explored its safety and efficacy in patients with COPD.[3][4]
Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is highly expressed in inflammatory cells and is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE4, this compound increases intracellular cAMP levels, which leads to the relaxation of smooth muscle and the suppression of inflammatory cell activity.[5]
Efficacy in Asthma
A key study evaluated the effect of this compound on airway responses to allergen challenges in mild asthmatics.[6]
Allergen Challenge Response in Mild Asthmatics
| Endpoint | This compound (87.5 mcg) | Placebo | % Attenuation/Inhibition vs. Placebo | p-value |
| Early Asthmatic Response (EAR) | ||||
| Minimum FEV1 Fall | --- | --- | 40.9% | 0.014[3] |
| Weighted Mean FEV1 Fall | --- | --- | 57.2% | 0.014[3] |
| Late Asthmatic Response (LAR) | ||||
| Minimum FEV1 Fall | --- | --- | 26.2% | 0.007[3] |
| Weighted Mean FEV1 Fall | --- | --- | 34.3% | 0.005[3] |
FEV1: Forced Expiratory Volume in 1 second
Efficacy and Safety in Moderate COPD
A Phase IIa study assessed the safety and tolerability of this compound in patients with moderate COPD over a 28-day period.[4]
Lung Function in Moderate COPD Patients
| Endpoint | This compound (87.5 µg) | Placebo | Mean Difference from Placebo | 95% Confidence Interval |
| Post-Bronchodilator FEV1 | Trend for increase | No significant change | Not specified | Not specified |
| Residual Volume | Reduction | No significant change | -0.367 L | (0.112, 0.622 L)[4] |
Safety and Tolerability in Moderate COPD Patients
| Adverse Event Profile | This compound (25 µg and 87.5 µg) | Placebo |
| Incidence and Intensity of Treatment-Related Adverse Events | Similar to placebo[4] | Similar to treatment groups[4] |
| Most Frequent Adverse Event | Nasopharyngitis[4] | Not specified |
| Serious Adverse Events | None reported[4] | Not specified |
| Gastrointestinal Adverse Events | Low incidence, similar to placebo[4] | Low incidence[4] |
Experimental Protocols
Asthma Allergen Challenge Study (NCT00380354)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.[6][7]
-
Participants: 24 steroid-naive atopic asthmatics with both early and late responses to inhaled allergens.[6][7]
-
Treatment Regimen: Inhaled this compound (87.5 mcg) or placebo administered once daily for 7 days.[6][7]
-
Primary Endpoint: The effect on the late asthmatic response (LAR), measured by the fall in FEV1.[6]
-
Secondary Endpoints: Included the early asthmatic response (EAR) and methacholine reactivity 24 hours post-allergen challenge.[3]
References
- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Rise and Fall of GSK256066: A Comparative Analysis of an Inhaled PDE4 Inhibitor for Asthma
For researchers, scientists, and drug development professionals, the story of GSK256066 offers a compelling case study in the development of targeted therapies for asthma. This potent and selective inhaled phosphodiesterase 4 (PDE4) inhibitor showed early promise in clinical trials but was ultimately discontinued. This guide provides a comprehensive comparison of this compound with other key PDE4 inhibitors, supported by available experimental data, to illuminate the factors that influence the clinical trajectory of novel respiratory therapeutics.
This compound was designed to minimize systemic side effects, a common hurdle for oral PDE4 inhibitors, by delivering the drug directly to the lungs.[1][2] While it demonstrated a protective effect against allergen-induced bronchoconstriction in early studies, its development was halted, reportedly due to a low therapeutic index observed in preclinical toxicology studies and a lack of significant effect on inflammatory markers in chronic obstructive pulmonary disease (COPD) trials.[3]
This comparative guide will delve into the efficacy and experimental protocols of this compound in asthma studies, juxtaposed with data from the approved oral PDE4 inhibitor, roflumilast, and another investigational inhaled PDE4 inhibitor, CHF6001 (tanimilast).
Comparative Efficacy of PDE4 Inhibitors in Asthma
The following tables summarize the key efficacy data from clinical trials of this compound, roflumilast, and CHF6001 in patients with asthma.
| Table 1: Efficacy of this compound in Mild Atopic Asthmatics (NCT00380354) [1][2][3][4] | |
| Endpoint | This compound (87.5 mcg once daily) vs. Placebo |
| Early Asthmatic Response (EAR) - Minimum FEV1 Fall | 40.9% inhibition (p=0.014)[1][2][3][4] |
| Early Asthmatic Response (EAR) - Weighted Mean FEV1 Fall | 57.2% inhibition (p=0.014)[1][2][3][4] |
| Late Asthmatic Response (LAR) - Minimum FEV1 Fall | 26.2% attenuation (p=0.007)[1][2][3][4] |
| Late Asthmatic Response (LAR) - Weighted Mean FEV1 Fall | 34.3% attenuation (p=0.005)[1][2][3][4] |
| Methacholine Reactivity Post-Allergen | No significant effect[1][3] |
| Exhaled Nitric Oxide (FeNO) | No significant effect[1][3] |
| Table 2: Comparative Efficacy of Other PDE4 Inhibitors in Asthma | ||
| Drug | Dosage | Key Efficacy Findings |
| Roflumilast | 100, 250, 500 mcg once daily | Dose-dependent improvements in FEV1 from baseline (260, 320, and 400 mL, respectively; p < .001).[1] When added to inhaled corticosteroids (ICS), it provided additional significant improvements in FEV1.[5] |
| CHF6001 (Tanimilast) | 400 mcg and 1200 mcg once daily | Significantly attenuated the late asthmatic response (LAR) to allergen challenge.[6] The 400 µg and 1200 µg doses caused reductions of 19.7% (p=0.015) and 28.2% (p<0.001) respectively in the weighted mean FEV1 AUC4-10h compared to placebo.[6] |
Experimental Protocols
This compound Allergen Challenge Study (NCT00380354)[3][4]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.[2][3]
-
Participants: 24 steroid-naive atopic asthmatics with both early and late asthmatic responses to a specific inhaled allergen.[2][3]
-
Treatment: Participants received inhaled this compound (87.5 mcg) or placebo once daily for seven days.[2][3]
-
Allergen Challenge: On day seven, participants underwent an allergen inhalation challenge.
-
Primary Endpoint: The effect of this compound on the late asthmatic response (LAR), measured as the fall in Forced Expiratory Volume in 1 second (FEV1).[2]
-
Secondary Endpoints: Included the effect on the early asthmatic response (EAR), methacholine reactivity 24 hours post-allergen challenge, and levels of exhaled nitric oxide (FeNO).[1][3]
-
Pharmacokinetics: Plasma samples were collected to measure systemic exposure to this compound.[2]
Signaling Pathways and Experimental Workflows
The therapeutic effects of PDE4 inhibitors in asthma are mediated by their ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels within inflammatory and airway smooth muscle cells.
References
- 1. Efficacy and safety of roflumilast in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roflumilast for asthma: Efficacy findings in placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel inhaled phosphodiesterase 4 inhibitor (CHF6001) reduces the allergen challenge response in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Inhaled GSK256066 Versus Oral PDE4 Inhibitors
A critical examination of preclinical and clinical data reveals a potentially wider therapeutic index for the inhaled phosphodiesterase-4 (PDE4) inhibitor, GSK256066, compared to orally administered PDE4 inhibitors such as roflumilast, apremilast, and cilomilast. This difference is primarily attributed to the targeted delivery of this compound to the lungs, which minimizes systemic exposure and the associated dose-limiting side effects commonly observed with oral formulations.
Phosphodiesterase-4 (PDE4) has emerged as a key therapeutic target for inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells. While oral PDE4 inhibitors have demonstrated clinical efficacy, their use is often hampered by a narrow therapeutic window, with side effects such as nausea, diarrhea, and headaches frequently limiting the achievable therapeutic dose.[1][2][3] The development of inhaled PDE4 inhibitors like this compound represents a strategic approach to improve the therapeutic index by delivering the drug directly to the site of inflammation in the lungs, thereby reducing systemic absorption and minimizing adverse effects.[4][5]
Quantitative Comparison of Preclinical Efficacy and Safety
The therapeutic index of a drug is a measure of its relative safety, typically defined as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50). A higher therapeutic index indicates a wider margin of safety. Preclinical studies in animal models provide valuable insights into the comparative therapeutic indices of this compound and oral PDE4 inhibitors.
Table 1: Preclinical Anti-Inflammatory Potency (ED50) of this compound
| Animal Model | Inflammatory Stimulus | Endpoint | Route of Administration | ED50 | Citation |
| Rat | Lipopolysaccharide (LPS) | Pulmonary Neutrophilia | Intratracheal | 1.1 µg/kg (aqueous suspension), 2.9 µg/kg (dry powder) | [6] |
| Rat | Ovalbumin (OVA) | Pulmonary Eosinophilia | Intratracheal | 0.4 µg/kg | [4] |
| Ferret | Lipopolysaccharide (LPS) | Pulmonary Neutrophilia | Inhaled | 18 µg/kg | [4] |
Table 2: Preclinical Emetic Potential of PDE4 Inhibitors
| Compound | Animal Model | Endpoint | Route of Administration | Emetic Dose (TD50) / Observation | Citation |
| This compound | Ferret | Emesis | Inhaled | No emetic episodes observed at doses effective for anti-inflammatory activity | [4] |
| Roflumilast | Rodent (surrogate model) | Recovery from anesthesia (emetic-like properties) | Not specified | Emetic-like properties observed at a dose 100 times the memory-enhancing dose | [7] |
| Rolipram (First-generation) | Rodent (surrogate model) | Recovery from anesthesia (emetic-like properties) | Not specified | Emetic properties observed at a dose 10 times the memory-enhancing dose | [7] |
Clinical Tolerability and Side Effect Profile
Clinical trial data further support the improved therapeutic index of inhaled this compound. In studies involving patients with asthma and moderate COPD, inhaled this compound was well-tolerated with low systemic exposure.[5][8] The incidence of gastrointestinal side effects, which are characteristic of oral PDE4 inhibitors, was low and comparable to placebo in clinical trials of this compound.[5]
In contrast, the prescribing information and clinical trial data for oral PDE4 inhibitors consistently report a higher incidence of adverse events.
Table 3: Common Adverse Events of Oral PDE4 Inhibitors from Clinical Trials
| Drug | Common Adverse Events (Incidence ≥5%) | Citation |
| Roflumilast | Diarrhea, weight loss, nausea, headache, insomnia | [9][10] |
| Apremilast | Diarrhea, nausea, headache, upper respiratory tract infection | [1][11][12] |
| Cilomilast | Nausea, diarrhea, headache | [3][13][14] |
The need for dose titration with oral agents like apremilast to mitigate gastrointestinal side effects underscores the narrow therapeutic window associated with systemic PDE4 inhibition.[12]
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of PDE4 inhibitors are mediated through the modulation of the cAMP signaling pathway.
The experimental workflows to determine the therapeutic index involve distinct models for assessing efficacy and safety.
The logical relationship between the route of administration and the therapeutic index can be visualized as follows:
Experimental Protocols
Determination of Anti-Inflammatory Efficacy (ED50) in a Rat Model of LPS-Induced Pulmonary Inflammation
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Inflammation: Animals are challenged with an intratracheal instillation of lipopolysaccharide (LPS) from E. coli.
-
Drug Administration: this compound (as an aqueous suspension or dry powder) or an oral PDE4 inhibitor (e.g., roflumilast, in a suitable vehicle) is administered prior to LPS challenge. For inhaled administration, a dry powder insufflator or a microsprayer can be used for intratracheal delivery. Oral inhibitors are administered by gavage.
-
Bronchoalveolar Lavage (BAL): At a specified time point after LPS challenge (e.g., 4-6 hours), animals are euthanized, and a BAL is performed by instilling and retrieving a fixed volume of saline into the lungs.
-
Cell Analysis: The total number of cells in the BAL fluid is counted, and differential cell counts (neutrophils, macrophages, etc.) are performed on cytospin preparations stained with a suitable stain (e.g., Diff-Quik).
-
ED50 Calculation: The dose of the drug that causes a 50% reduction in the LPS-induced inflammatory cell influx (e.g., neutrophils) compared to the vehicle-treated control group is calculated as the ED50.
Assessment of Emetic Potential in Ferrets
-
Animal Model: Male ferrets are used as they possess a vomiting reflex.
-
Acclimatization: Animals are acclimatized to the experimental conditions and observation cages.
-
Drug Administration: The test compound (e.g., this compound via inhalation or an oral PDE4 inhibitor via gavage) is administered at various doses.
-
Observation: Following drug administration, the animals are continuously observed for a defined period (e.g., 2-4 hours) for signs of emesis, including retching and vomiting. The number of retches and vomits is recorded.
-
TD50 Calculation: The dose of the compound that induces emesis in 50% of the animals is determined as the TD50. For compounds that do not induce emesis at the tested doses, this is noted as a key finding for the therapeutic index assessment.
Conclusion
The available preclinical and clinical data strongly suggest that the inhaled PDE4 inhibitor this compound possesses a more favorable therapeutic index than orally administered PDE4 inhibitors. The targeted delivery to the lungs maximizes the anti-inflammatory effects at the site of action while minimizing the systemic exposure that leads to the characteristic side effects of oral PDE4 inhibitors. This improved therapeutic window for inhaled PDE4 inhibitors represents a significant advancement in the development of anti-inflammatory treatments for respiratory diseases, potentially allowing for greater efficacy without the tolerability issues that have limited the use of their oral counterparts. Further head-to-head clinical trials would be beneficial to definitively quantify the therapeutic index advantage of inhaled versus oral PDE4 inhibitors in patient populations.
References
- 1. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The PDE4 inhibitor roflumilast improves memory in rodents at non-emetic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A European pharmacotherapeutic agent roflumilast exploring integrated preclinical and clinical evidence for SARS CoV‐2 mediated inflammation to organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Otezla (Apremilast), an Oral PDE-4 Inhibitor, Receives FDA Approval for the Treatment of Patients with Active Psoriatic Arthritis and Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apremilast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clinical pharmacology of Cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cilomilast, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Profiles of GSK256066 and Corticosteroids
This guide provides a detailed comparison of the anti-inflammatory properties of GSK256066, a selective phosphodiesterase 4 (PDE4) inhibitor, and corticosteroids, a broad class of steroid hormones. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping mechanisms, potency, and therapeutic applications of these two major classes of anti-inflammatory agents.
Introduction to the Comparators
Corticosteroids , such as dexamethasone and fluticasone propionate, are synthetic analogues of the naturally occurring glucocorticoids produced by the adrenal glands.[1][2] They are potent and broadly acting anti-inflammatory drugs used in a wide array of inflammatory and autoimmune conditions, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[3][4] Their profound efficacy is attributed to their ability to modulate the expression of a large number of genes involved in the inflammatory response.[3][5]
This compound is an exceptionally potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical for the degradation of cyclic adenosine monophosphate (cAMP) within inflammatory cells.[6][7][8] By increasing intracellular cAMP levels, this compound effectively suppresses the activity of key immune cells, positioning it as a targeted anti-inflammatory therapy, particularly for respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[8][9][10] Designed for inhaled administration, it aims to maximize local anti-inflammatory effects in the lungs while minimizing systemic side effects.[7][10]
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of corticosteroids and this compound are achieved through fundamentally different molecular mechanisms. Corticosteroids exert broad genomic effects, while this compound employs a more targeted, signaling-pathway-specific approach.
Corticosteroids: Broad Genomic Regulation
Corticosteroids operate primarily by influencing gene transcription.[5]
-
Binding and Translocation: They diffuse across the cell membrane and bind to glucocorticoid receptors (GR) in the cytoplasm.[3][5]
-
Transactivation: The activated drug-receptor complex translocates to the nucleus, where it dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA. This binding increases the transcription of genes that code for anti-inflammatory proteins, such as lipocortin-1 (annexin-1), IL-10, and IL-1 receptor antagonist.[3][11]
-
Transrepression: More critically for their anti-inflammatory effect, the activated GR complex can directly interact with and inhibit pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][12] This protein-protein interaction prevents these factors from activating the transcription of a wide range of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules.[4][5]
-
Chromatin Modification: Corticosteroids also recruit histone deacetylase-2 (HDAC2) to the site of inflammation.[5] This reverses the histone acetylation associated with activated inflammatory genes, leading to chromatin condensation and making the DNA less accessible for transcription, effectively "switching off" these genes.[3][5]
References
- 1. myeloma.org [myeloma.org]
- 2. Dexamethasone: MedlinePlus Drug Information [medlineplus.gov]
- 3. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 12. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GSK256066: A Guide for Laboratory Professionals
Prudent and compliant disposal of the potent phosphodiesterase 4 (PDE4) inhibitor, GSK256066, is paramount for ensuring laboratory safety and environmental protection. As a high-affinity research compound, adherence to established protocols for chemical waste management is essential. This guide provides a comprehensive framework for the proper disposal of this compound, emphasizing the critical need to consult the specific Safety Data Sheet (SDS) provided by the manufacturer.
The disposal of any chemical waste, including investigational compounds like this compound, must be approached with a thorough understanding of its potential hazards. While a specific, publicly available SDS with detailed disposal instructions for this compound is not readily found, the following procedures are based on established best practices for the management of pharmaceutical and chemical waste in a laboratory setting.
Core Disposal Principles
The fundamental principle of chemical disposal is to manage waste in a manner that minimizes risk to personnel and the environment. For a potent compound like this compound, this involves treating all waste streams—including pure compound, solutions, contaminated labware, and personal protective equipment (PPE)—as hazardous unless explicitly determined otherwise by a qualified safety professional or as directed by the SDS.
Quantitative Data Summary for Disposal Planning
To facilitate a structured approach to waste management, the following table outlines the key quantitative aspects of a disposal plan for a research compound such as this compound.
| Parameter | Specification | Rationale |
| Waste Segregation | All this compound waste to be collected in a dedicated, labeled, and sealed container. | Prevents accidental mixing with incompatible chemicals and ensures proper identification for disposal. |
| Container Type | High-density polyethylene (HDPE) or other chemically resistant container. | Ensures the integrity of the waste container and prevents leaks or reactions. |
| Labeling | "Hazardous Waste," "this compound," and accumulation start date. | Complies with regulatory requirements and informs personnel of the container's contents and hazards. |
| Storage Location | Designated satellite accumulation area or central hazardous waste storage facility. | Ensures safe and secure storage away from general laboratory traffic and incompatible materials. |
| Disposal Vendor | Licensed hazardous waste disposal contractor. | Guarantees that the waste will be transported, treated, and disposed of in accordance with all applicable regulations. |
Experimental Protocol for Disposal
The following step-by-step methodology should be adapted in accordance with the specific guidance provided in the this compound Safety Data Sheet and institutional safety protocols.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound and its waste within a certified chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene).
2. Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated weighing paper, and other solid materials in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) department.
-
Contaminated Labware: Disposable items such as pipette tips, and centrifuge tubes that have come into contact with this compound should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.
3. Container Management:
-
Keep waste containers closed at all times, except when adding waste.
-
Do not overfill containers; leave adequate headspace (approximately 10%) to allow for expansion.
-
Store waste containers in a secondary containment bin to mitigate potential spills.
4. Disposal Request:
-
Once the waste container is full or has reached its designated accumulation time limit, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal vendor.
-
Complete all necessary waste manifests and documentation as required.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound, emphasizing the critical role of the Safety Data Sheet.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
